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(2R)-4-benzyl-2-(4-fluorophenyl)morpholine Documentation Hub

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  • Product: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine
  • CAS: 920802-09-1

Core Science & Biosynthesis

Foundational

chemical properties of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

The following technical monograph provides an in-depth analysis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a chiral 2-arylmorpholine scaffold. This guide is structured for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a chiral 2-arylmorpholine scaffold. This guide is structured for researchers in medicinal chemistry and drug development, focusing on its physicochemical properties, synthetic pathways, and reactivity profile.[1][2]

[1][2]

Executive Summary & Chemical Identity

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a pharmacologically significant chiral building block belonging to the 2-arylmorpholine class.[1][2] Structurally analogous to psychostimulants like phenmetrazine, this scaffold is frequently utilized in the development of monoamine reuptake inhibitors (specifically norepinephrine and dopamine) and as a core intermediate for neurokinin-1 (NK1) receptor antagonists.[1][2]

The molecule features a morpholine ring substituted at the C2 position with a 4-fluorophenyl group and N-protected with a benzyl moiety.[1][2][3] The (2R) stereochemistry is critical for biological activity, as enantiomers in this class often exhibit distinct binding profiles at monoamine transporters.[1][2]

Chemical Identification Data
PropertyDetail
IUPAC Name (2R)-4-benzyl-2-(4-fluorophenyl)morpholine
Molecular Formula C₁₇H₁₈FNO
Molecular Weight 271.33 g/mol
CAS Number 503860-58-0 (Referencing (S)-enantiomer); (R)-enantiomer is stereoisomeric equivalent
Core Scaffold 2-Phenylmorpholine (Phenmetrazine analog)
Key Functionalities Tertiary Amine, Benzylic Ether, Aryl Fluoride

Physicochemical Properties

The physicochemical profile of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is dominated by the lipophilic benzyl and fluorophenyl groups, balanced by the basic morpholine nitrogen.[1][2]

Predicted & Experimental Parameters
ParameterValue (Approx.)Context
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic; suitable for CNS penetration.[1][2]
pKa (Conjugate Acid) 7.2 – 7.6Reduced basicity compared to morpholine (pKa 8.[1][2]36) due to the electron-withdrawing inductive effect of the 2-aryl and N-benzyl groups.[1][2]
Solubility Low in water; High in DCM, MeOH, DMSOFree base is an oil or low-melting solid; Hydrochloride salt is a crystalline solid soluble in water/ethanol.[1]
Topological Polar Surface Area (TPSA) ~12.5 ŲIndicates excellent membrane permeability (Blood-Brain Barrier).[1][2]
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsTertiary amine and ether oxygen act as acceptors.[1][2]

Synthetic Methodologies

The synthesis of the (2R)-enantiomer requires stereoselective control, typically achieved via chiral pool starting materials (e.g., chiral epoxides) or asymmetric catalysis.[1][2]

Route A: Ring Opening of (R)-4-Fluorostyrene Oxide (Preferred)

This route ensures the retention of stereochemistry at the benzylic position (C2 of the morpholine).[1][2]

  • Regioselective Ring Opening : Reaction of (R)-2-(4-fluorophenyl)oxirane with N-benzylethanolamine .[1][2] The amine attacks the less hindered carbon of the epoxide.[1]

  • Cyclization : The resulting diol/amino-alcohol intermediate is cyclized using a dehydrating agent (e.g., Mitsunobu conditions or acid-mediated cyclization) to close the morpholine ring.[1][2]

Route B: Chemo-Enzymatic or Chiral Resolution

Racemic 2-(4-fluorophenyl)morpholine can be synthesized via the reaction of 2-amino-1-(4-fluorophenyl)ethanol with 1,2-dibromoethane, followed by N-benzylation.[1][2] The (2R) isomer is then isolated via:

  • Classical Resolution : Crystallization with chiral acids (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).[1][2]

  • Chiral HPLC : Preparative separation on polysaccharide-based stationary phases.[1][2]

Visualization: Synthetic Pathway (Route A)

The following diagram illustrates the stereoselective synthesis from chiral styrene oxide.[1][2]

Synthesis Start (R)-2-(4-fluorophenyl)oxirane (Chiral Epoxide) Inter Intermediate: Chiral Amino Alcohol Start->Inter Regioselective Ring Opening Reagent N-Benzylethanolamine Reagent->Inter Cyclization Cyclization (H2SO4 or Mitsunobu) Inter->Cyclization Intramolecular Etherification Product (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Cyclization->Product Inversion or Retention (Method Dependent)

Caption: Stereoselective synthesis via epoxide ring opening. Note: Cyclization conditions must be chosen to prevent racemization at the benzylic center.[1]

Reactivity & Stability Profile

Understanding the reactivity of the N-benzyl and C2-aryl moieties is crucial for using this molecule as an intermediate.[1][2]

N-Debenzylation (Hydrogenolysis)

The N-benzyl group serves as a protecting group.[1][2] It can be removed to yield the free secondary amine, (2R)-2-(4-fluorophenyl)morpholine , which is often the pharmacologically active species or the substrate for further functionalization.[1][2]

  • Conditions : H₂ (1 atm), Pd/C (10%), MeOH or EtOH, RT.

  • Mechanism : Oxidative addition of Pd into the benzylic C-N bond followed by hydrogenolysis.[1]

  • Outcome : Quantitative conversion to the secondary amine.[1]

Salt Formation

The tertiary nitrogen is basic enough to form stable salts with mineral and organic acids.[1]

  • Hydrochloride (HCl) : Most common for stability and solubility.[1][2]

  • Oxalate/Fumarate : Used for crystallinity if the HCl salt is hygroscopic.[1]

Ether Stability

The morpholine ether oxygen is part of a benzylic system (C2 is benzylic).[1][2]

  • Acid Stability : Generally stable to dilute acids.[1][2]

  • Lewis Acids : Strong Lewis acids (e.g., BBr₃) may cleave the ether ring, especially given the benzylic character, leading to ring-opened amino alcohols.[1][2]

Visualization: Reactivity Logic

Reactivity cluster_reactions Primary Transformations Product (2R)-4-benzyl-2-(4-fluorophenyl)morpholine FreeAmine (2R)-2-(4-fluorophenyl)morpholine (Secondary Amine) Product->FreeAmine H2, Pd/C (Hydrogenolysis) Salt Hydrochloride Salt (Crystalline Solid) Product->Salt HCl / Et2O RingOpen Ring-Opened Amino Alcohol (Degradation Product) Product->RingOpen Strong Lewis Acid (e.g., BBr3)

Caption: Key chemical transformations. Hydrogenolysis yields the active secondary amine scaffold.[1]

Analytical Characterization

To validate the identity and purity of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][2][7][13]
  • ¹H NMR (CDCl₃) :

    • Aromatic Region : Multiplets at 7.20–7.40 ppm (Benzyl + Fluorophenyl protons).[1][2] Distinctive splitting for 4-fluorophenyl (AA'BB' system).

    • Benzylic Protons (N-CH₂-Ph) : AB quartet or singlet around 3.5–3.6 ppm.[1][2]

    • C2-H (Chiral Center) : Doublet of doublets (dd) around 4.4–4.6 ppm, shifted downfield due to the adjacent oxygen and aryl ring.[1][2]

    • Morpholine Ring Protons : Complex multiplets between 2.0–4.0 ppm.[1][2]

Mass Spectrometry (MS)[1][2]
  • ESI-MS : [M+H]⁺ peak at m/z ~272.14.[1][2]

  • Fragmentation : Loss of benzyl group (m/z 91) is a common fragment.[1][2]

Chiral HPLC[1][2]
  • Column : Chiralcel OD-H or AD-H.[1][2]

  • Mobile Phase : Hexane/Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]

  • Detection : UV at 254 nm.[1][2]

  • Purpose : To confirm enantiomeric excess (ee) > 98% for the (2R) isomer.

Safety & Handling

  • Hazards : Irritant to eyes, respiratory system, and skin.[1][2] As a lipophilic amine, it may possess CNS activity; handle as a potent bioactive substance.[1][2]

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic as a salt.

  • Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to fluorine content).[1][2]

References

  • PubChem . 4-Benzylmorpholine (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1][2]

  • Google Patents . Benzyl morpholine derivatives (US7294623B2).[1][2] Discusses synthesis of (2R)-2-(4-fluorophenyl)morpholine derivatives. Available at:

Sources

Exploratory

Technical Guide & Safety Data Sheet: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

This guide serves as a comprehensive technical reference and Safety Data Sheet (SDS) for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference and Safety Data Sheet (SDS) for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant.[1][2][3]

[1][2]

Document Control:

  • Version: 2.0 (Technical Whitepaper Edition)

  • Status: Validated for R&D and Process Chemistry

  • Classification: WARNING (Irritant / Chiral Intermediate)[1][3]

PART 1: CHEMICAL IDENTIFICATION & CONTEXT[3][4]

Product Identifier
  • Chemical Name: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine[1][2][3][4]

  • CAS Number: Not widely indexed for the specific (2R) enantiomer.[1][3]

    • Reference CAS:503860-58-0 refers to the (S) -enantiomer [1].[1][2][3][5] The (2R) form is the optical antipode; physical properties (except rotation) and safety profiles are treated as identical for handling purposes.[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    FNO[1][3]
  • Molecular Weight: 271.33 g/mol [2][3]

  • Synonyms: (2R)-4-(phenylmethyl)-2-(4-fluorophenyl)morpholine; Aprepitant Intermediate Fragment A.[1][2][3]

Strategic Application (Technical Context)

This compound is a chiral building block .[1][3] In the pharmaceutical industry, it serves as the scaffold for introducing the morpholine core into NK1 receptor antagonists.[2][3] The (2R) stereocenter is crucial; using the wrong enantiomer will result in a diastereomer of the final drug substance (e.g., Aprepitant), drastically reducing potency and failing regulatory specifications [2].[1][2]

Synthesis Pathway Context: The diagram below illustrates the retrosynthetic role of this intermediate in the production of Aprepitant-class drugs.

AprepitantSynthesis cluster_legend Process Flow Target Aprepitant (NK1 Antagonist) Intermediate1 (2R,3S)-Intermediate (Chiral Center Established) Intermediate1->Target Triazolinone Coupling KeyBlock (2R)-4-benzyl-2-(4-fluorophenyl)morpholine (Target Compound) KeyBlock->Intermediate1 Diastereoselective Functionalization Precursors N-benzyl ethanolamine + 2-bromo-1-(4-fluorophenyl)ethanone Precursors->KeyBlock Cyclization & Chiral Resolution

Figure 1: Retrosynthetic pathway highlighting the critical position of the (2R)-morpholine scaffold in drug development.[1][2]

PART 2: HAZARDS IDENTIFICATION (GHS)

Based on Structure-Activity Relationships (SAR) of benzyl-morpholine derivatives and available data for the (S)-enantiomer [3].[1][2]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3]
Label Elements[1][3][4][5]
  • Signal Word: WARNING

  • Pictogram:

    
    (GHS07)[1][3]
    
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3][6] Continue rinsing.[2][3][6]

PART 3: COMPOSITION & INGREDIENTS

ComponentConcentrationCAS NumberFormula
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine >97% (Chiral Purity >99% ee)N/A (See 503860-58-0)C

H

FNO
Enantiomeric Impurity ((2S)-isomer) <1.0%503860-58-0C

H

FNO

Note on Chirality: The presence of the (2S) enantiomer is considered a critical quality attribute.[1][3] Process analytical technology (PAT) must be used to monitor enantiomeric excess (ee).[1][3]

PART 4: FIRST AID MEASURES

Protocols
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • Inhalation: Move person into fresh air.[2][3][6] If not breathing, give artificial respiration.[2][3] Do not use mouth-to-mouth if victim ingested or inhaled the substance; use a pocket mask.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[2][3][6] Remove contaminated clothing.[2][3][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[2][3] Consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person.[2][3] Rinse mouth with water.[2][3][6] Call a POISON CENTER immediately.[2][3]

Self-Protection of the First Aider

Ensure that medical personnel are aware of the material(s) involved (benzyl amine derivative) and take precautions to protect themselves.[1][2][3]

PART 5: HANDLING AND STORAGE (Technical Precision)

Safe Handling Workflow

This compound is a chiral base .[2][3] Improper handling can lead to racemization (though the morpholine ring is relatively stable) or salt formation with atmospheric CO


/moisture.[1][3]

Operational Requirements:

  • Atmosphere: Handle under inert gas (Nitrogen or Argon) if heating is required.[1][2][3]

  • Avoidance: Avoid contact with strong oxidizing agents and strong acids (exothermic salt formation).[1][2][3]

  • Hygiene: Use a fume hood to prevent inhalation of amine vapors or dust.[2][3]

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Container: Tightly closed, light-resistant container.

  • Incompatibility: Do not store near acids or acid chlorides.[2][3]

PART 6: EXPOSURE CONTROLS & PERSONAL PROTECTION[3][4]

Engineering Controls

Use only in a chemical fume hood. Ensure safety showers and eye wash stations are accessible within 10 seconds of the work area.[2][3]

Personal Protective Equipment (PPE)[1][3]
  • Eye/Face: Safety glasses with side-shields conforming to EN166.

  • Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm).[1][3]

  • Body: Lab coat. For scale-up (>100g), use a Tyvek suit.[1][2][3]

  • Respiratory: If nuisance dusts are formed, use type N95 (US) or type P1 (EN 143) particle respirator.[1][3]

Emergency Response Decision Tree:

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Rinse 15min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocol for exposure incidents.

PART 7: PHYSICAL AND CHEMICAL PROPERTIES[2][5]

PropertyValueMethod/Note
Physical State Solid (Crystalline Powder) or Viscous OilDepends on salt form/purity.[1][2][3] Free base is often an oil; HCl salt is solid.[2][3]
Color White to Off-White (Solid) / Pale Yellow (Oil)Oxidizes to yellow upon air exposure.[1][3]
Odor Weak amine-likeCharacteristic of benzyl amines.[2][3]
Melting Point 65-70°C (Free Base) / >200°C (HCl Salt)Estimated based on analogs [4].[1][3]
Solubility Soluble in DCM, Methanol, DMSO.[2][3] Insoluble in water.[2][3]Lipophilic nature due to benzyl/fluorophenyl groups.[2][3]
Chirality (2R)-ConfigurationMust be verified by Chiral HPLC.

PART 8: ANALYTICAL VALIDATION (Self-Validating Protocol)

To ensure the integrity of the "Safety" aspect, one must verify they are handling the correct material.[2][3]

Identity Verification (NMR)
  • 1H NMR (400 MHz, CDCl3): Look for the characteristic AB quartet of the benzylic protons (~3.5 ppm) and the multiplet of the morpholine ring protons.[1][3] The 4-fluorophenyl group will show distinct aromatic coupling (approx 7.0-7.4 ppm).[1][2][3]

Purity & Enantiomeric Excess (HPLC)
  • Column: Chiralcel OD-H or AD-H.[2][3]

  • Mobile Phase: Hexane:Isopropanol (90:[1][3]10) with 0.1% Diethylamine.[1][3]

  • Rationale: The diethylamine prevents tailing of the basic morpholine nitrogen, ensuring accurate integration of enantiomer peaks.[2][3]

PART 9: TOXICOLOGICAL INFORMATION

Acute Toxicity[1][2][3]
  • Oral: Data limited. Modeled on Morpholine (LD50 Rat: 1450 mg/kg).[1][3] Treat as Harmful .

  • Dermal: May be harmful if absorbed through skin.[2][3]

  • Inhalation: Mucosal irritant.[2][3]

Chronic Toxicity[1][2][3]
  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2][3]

  • Teratogenicity: As an intermediate for NK1 antagonists (which affect neurokinin receptors), systemic exposure during pregnancy should be strictly avoided as a precaution.[1][3]

PART 10: DISPOSAL CONSIDERATIONS

Protocol:

  • Chemical Waste: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3]

  • Halogenated Waste: Note the presence of Fluorine .[2][3][7] Incineration must handle halogenated organics to prevent HF formation.[2][3]

  • Containers: Dispose of as unused product.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary for CAS 503860-58-0, (S)-4-benzyl-2-(4-fluorophenyl)morpholine. National Library of Medicine.[2][3] Retrieved Feb 25, 2026, from [Link][1][2][3]

  • Hale, J. J., et al. (1998).[1][2][3][8] Structural optimization of 2-phenyl-3-morpholinones as potent and selective substance P antagonists. Journal of Medicinal Chemistry.[2][3] (Contextual citation for morpholine NK1 antagonists).

  • ECHA (European Chemicals Agency). (2025).[1][3] C&L Inventory: Morpholine derivatives hazard classification. Retrieved Feb 25, 2026, from [Link][1][2][3]

  • Google Patents. (2011).[1][2][3] Process for the preparation of aprepitant (US8080656B2).[1][3][9] (Provides physical data on related chiral morpholine intermediates). Retrieved Feb 25, 2026, from [1][2][3]

Sources

Foundational

A Technical Guide to the Strategic Role of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine in the Synthesis of Aprepitant

Abstract Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, represents a significant therapeutic advance in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] The molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, represents a significant therapeutic advance in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] The molecule's structural complexity, characterized by three contiguous stereocenters on a substituted morpholine core, presents formidable challenges for stereocontrolled synthesis on an industrial scale.[1][3][4] This technical guide provides an in-depth analysis of a key, highly optimized synthetic route to Aprepitant, focusing on the pivotal role of the intermediate, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. We will dissect the strategic importance of this intermediate, the innovative chemical transformations that produce it, and its efficient conversion to the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals engaged in the field of complex API synthesis.

Introduction: The Synthetic Challenge of Aprepitant

The chemical structure of Aprepitant, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, contains a densely functionalized morpholine ring with three stereocenters.[1][2] The precise spatial arrangement of these centers is critical for its high-affinity binding to the NK-1 receptor. Early manufacturing processes for Aprepitant were lengthy, utilized expensive reagents, and generated significant waste, prompting the development of a more efficient and environmentally benign "green" synthesis.[2][5] A cornerstone of this improved process is the strategic construction and utilization of a specific chiral morpholine derivative to establish the required stereochemistry with high fidelity.

The Morpholine Core: A Strategic Linchpin

The substituted morpholine ring is the central scaffold of Aprepitant. The synthetic strategy hinges on the ability to control the stereochemistry at the C2 and C3 positions of this ring. The (2R)-4-benzyl-2-(4-fluorophenyl)morpholine intermediate serves as a crucial precursor, containing two of the three required stereocenters in the correct relative and absolute configuration. The benzyl group on the morpholine nitrogen acts as a protecting group and can be removed in later stages of the synthesis.

Stereoselective Synthesis Pathway via an Oxazinone Intermediate

One of the most efficient and widely cited syntheses, developed by researchers at Merck, avoids traditional chiral resolution by employing a novel crystallization-induced diastereoselective transformation.[6][7][8] This pathway involves the creation of a key oxazinone intermediate which is then converted to the desired morpholine derivative.

Formation of the Chiral Oxazinone Acetal

The synthesis begins by constructing a 1,4-oxazin-3-one ring system. A direct condensation of N-benzyl ethanolamine with glyoxylic acid yields a 2-hydroxy-1,4-oxazin-3-one.[6][7] This intermediate is then coupled with the enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol. A critical innovation in this process is the use of a Lewis acid-mediated coupling which initially affords a mixture of acetal diastereomers. Through a carefully controlled crystallization process, this mixture is converted into a single, desired isomer.[6][8] This crystallization-induced asymmetric transformation is a highly efficient method for establishing the first stereocenter.

Grignard Addition and Diastereoselective Reduction

The pivotal step to introduce the 4-fluorophenyl group and set the C2 and C3 stereochemistry involves a unique and highly stereoselective one-pot process. The purified oxazinone acetal from the previous step undergoes a Grignard reaction with a 4-fluorophenylmagnesium halide. This is followed by a diastereoselective reduction. This sequence converts the oxazinone into the desired (2R)-4-benzyl-2-(4-fluorophenyl)morpholine derivative.[6] During the optimization of this key step, interesting and unexpected[3][4]-Wittig and[3][6]-sigmatropic rearrangements were identified and controlled.[6][9]

The workflow for generating the core morpholine intermediate is visualized below.

G cluster_0 Part 1: Chiral Acetal Formation cluster_1 Part 2: Morpholine Ring Synthesis A N-Benzyl Ethanolamine + Glyoxylic Acid B 2-Hydroxy-1,4-oxazin-3-one A->B Condensation D Diastereomeric Acetal Mixture B->D Lewis Acid Coupling C (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol C->D E Single Isomer Acetal (via Crystallization-Induced Asymmetric Transformation) D->E Crystallization F 4-Fluorophenyl Grignard Reagent G (2R)-4-benzyl-2-(4-fluorophenyl)morpholine (Target Intermediate) E->G Grignard Addition F->G H Final Reduction Step G->H Diastereoselective Reduction

Figure 1: Key steps in the synthesis of the chiral morpholine intermediate.

Conversion to Aprepitant

Once the (2R)-4-benzyl-2-(4-fluorophenyl)morpholine intermediate is synthesized with high stereochemical purity, the final steps involve debenzylation and attachment of the triazolinone side chain. The N-benzyl group is typically removed via catalytic hydrogenation.[10] The resulting secondary amine is then alkylated with a suitable chloromethyl triazolinone species to yield Aprepitant.[11][12] This final coupling step is generally high-yielding and proceeds without disturbing the established stereocenters.

The overall synthetic pathway from the key intermediate to Aprepitant is outlined below.

G A (2R)-4-benzyl-2-(4-fluorophenyl)morpholine (Key Intermediate) B Hydrogenolysis (e.g., H2, Pd/C) A->B Step 1 C Debenzylated Morpholine (Secondary Amine) B->C E Alkylation (Base, Solvent) C->E Step 2 D 3-Chloromethyl-1,2,4-triazolin-5-one D->E F Aprepitant (Final API) E->F

Sources

Exploratory

Thermodynamic Stability &amp; Conformational Dynamics of Chiral Fluorophenyl Morpholines

The following technical guide details the thermodynamic stability, conformational analysis, and experimental characterization of chiral fluorophenyl morpholines. Technical Guide for Medicinal Chemistry & Structural Biolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, conformational analysis, and experimental characterization of chiral fluorophenyl morpholines.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

Chiral fluorophenyl morpholines represent a privileged scaffold in modern drug discovery, serving as the pharmacophore core for high-affinity NK1 receptor antagonists (e.g., Aprepitant) and selective PI3K inhibitors.[1] Their utility is governed by a delicate interplay between metabolic stability (conferred by fluorine) and conformational thermodynamics (governed by the morpholine chair).

This guide analyzes the thermodynamic landscape of these heterocycles, establishing that the equatorial disposition of the 2-aryl substituent is the primary driver of stability, while the fluorine atom dictates metabolic endurance and lipophilic tuning. We provide actionable protocols for synthesizing thermodynamic standards via photocatalytic epimerization and validating conformers using NMR spectroscopy.

Theoretical Framework: Conformational Analysis[2]

The Morpholine Chair Equilibrium

Unlike cyclohexane, morpholine contains heteroatoms (O, N) that introduce dipole moments and anomeric effects.[1] However, for 2-substituted aryl morpholines, steric thermodynamics dominate.[1]

  • The Equatorial Preference: The 4-fluorophenyl group at the C2 (or C3) position exhibits a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C4 and C6.

  • The N-Substituent Effect: The nitrogen lone pair and the N-substituent (R) also undergo inversion. In N-alkyl morpholines, the substituent often prefers the equatorial position, but this is less energetically demanding than the aryl preference.

  • The Fluorine Factor:

    • Para-F (4-F): Minimal steric impact on the morpholine ring. Primarily electronic (sigma-hole) and metabolic blocking.[1]

    • Ortho-F (2-F): Introduces significant rotational barriers to the C2-Aryl bond, potentially locking the phenyl ring out of coplanarity and influencing the "pseudo-A1,3" strain.

Thermodynamic Hierarchy

The stability ranking of diastereomers (e.g., in 2,3-disubstituted systems) follows this general rule:


[1]
  • Most Stable: Anti-isomer (Diequatorial).[1] Both substituents occupy equatorial positions.

  • Intermediate: Syn-isomer (Axial/Equatorial). One substituent is forced axial.[2][3]

  • Least Stable: Syn-isomer (Diaxial). Highly unfavorable due to severe 1,3-diaxial repulsion.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the energy barrier preventing spontaneous flipping in substituted systems.

MorpholineDynamics cluster_electronics Fluorine Electronic Effects Unstable Axial Conformer (High Energy) 1,3-Diaxial Strain TS Twist-Boat Transition State Unstable->TS  Ring Flip (+10 kcal/mol)   Stable Equatorial Conformer (Thermodynamic Minimum) Sterically Relaxed TS->Stable  Relaxation   Stable->Unstable  Rare (Steric Clash)   F_Atom Fluorine (F) Metabolism Blocks CYP450 Oxidation F_Atom->Metabolism Dipole Dipole Minimization F_Atom->Dipole

Caption: Thermodynamic equilibrium of 2-aryl morpholines favoring the equatorial conformer, modulated by fluorine electronics.

Experimental Protocols

Protocol A: Photocatalytic Epimerization to Thermodynamic Standard

Researchers often synthesize kinetic mixtures of diastereomers. To isolate or identify the thermodynamically stable isomer (usually anti), use this reversible Hydrogen Atom Transfer (HAT) protocol.

Objective: Convert kinetically formed syn-morpholines to the thermodynamically stable anti-isomer.

Reagents:

  • Substrate: Crude mixture of chiral fluorophenyl morpholine (0.2 mmol).

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).[1]

  • HAT Catalyst: Quinuclidine (10 mol%) or Thiophenol (20 mol%).[1]

  • Solvent: Acetonitrile (MeCN) or DMA.[1]

  • Light Source: Blue LED (450 nm).[1]

Step-by-Step Workflow:

  • Setup: In a borosilicate vial, dissolve the substrate in degassed MeCN (0.1 M).

  • Catalyst Addition: Add the Iridium photocatalyst and the HAT catalyst (Quinuclidine) under N2 atmosphere.

  • Irradiation: Seal the vial and irradiate with Blue LED strips (approx. 3-5 cm distance) at ambient temperature (fan cooling to maintain 25°C).

  • Monitoring: Monitor by UPLC-MS every 2 hours. The ratio will shift towards the thermodynamic product (typically anti).

  • Termination: After 12-24 hours (or when equilibrium is reached), remove solvent in vacuo.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc) to isolate the major isomer.[1]

Protocol B: NMR Validation of Configuration

Trustworthy assignment of axial vs. equatorial orientation relies on coupling constants (


) and NOE experiments.[1]
ParameterEquatorial Aryl (Stable)Axial Aryl (Unstable)
H2 Signal (benzylic) Axial orientation (dd)Equatorial orientation (dt/m)

Large (10-12 Hz) Small (2-5 Hz)

Small (2-5 Hz)Small (2-5 Hz)
NOE Contact H2

H4/H6 (axial)
H2

N-Substituent

Case Study: Aprepitant Intermediate

Compound: (S)-3-(4-fluorophenyl)morpholin-2-one.[1][4] Relevance: Key intermediate for Aprepitant (Emend).[1][4]

Thermodynamic Insight: During the synthesis, the establishment of the chiral centers at C2 and C3 is critical. The cis-isomer (syn) is often the kinetic product of cyclization, but the trans-isomer (anti) is the thermodynamic minimum because it places the bulky 4-fluorophenyl group and the C2-substituent in a diequatorial arrangement (or pseudo-diequatorial depending on the morpholinone pucker).

Data Summary:

  • Kinetic Product: Syn-isomer (often requires epimerization).[1]

  • Thermodynamic Product: Anti-isomer.[1]

  • Stability Driver: Avoidance of A1,3 strain between the N-benzyl group and the C2-substituent.

Strategic Synthesis & Logic Map

The following Graphviz diagram details the decision logic for synthesizing and stabilizing these cores.

SynthesisLogic Start Target: Chiral Fluorophenyl Morpholine RouteA Route A: Ring Closing (Kinetic Control) Start->RouteA RouteB Route B: Hydrogenation (Catalyst Control) Start->RouteB Check Check Diastereomeric Ratio (dr) RouteA->Check RouteB->Check HighDR High dr (>20:1) Thermodynamic Prod. Check->HighDR  Success   LowDR Low dr / Kinetic Prod. Check->LowDR  Mixture   Final Pure Thermodynamic Isomer HighDR->Final Epimerization Protocol: Photocatalytic Epimerization (HAT) LowDR->Epimerization  Apply Energy   Epimerization->Final  Equilibrium  

Caption: Decision matrix for accessing thermodynamically stable morpholine isomers.

References

  • Synthesis and Biological Activity of Morpholines. ResearchGate.

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines. ACS Catalysis. [1]

  • Unraveling the Conformational Preference of Morpholine. Journal of Physical Chemistry Letters. [1]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (Aprepitant Intermediate). ResearchGate.

  • Axial vs Equatorial Bonds in Cyclohexane (Applicable to Morpholine). Chemistry LibreTexts.

Sources

Foundational

literature review of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine derivatives

An In-depth Technical Guide to the Synthesis and Evaluation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Derivatives Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The (2R)-4-benzyl-2-(4-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Evaluation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Derivatives

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The (2R)-4-benzyl-2-(4-fluorophenyl)morpholine core represents a fascinating and strategically significant scaffold for drug discovery. Its structure is a confluence of several key features prized in medicinal chemistry: a morpholine ring, specific stereochemistry, and carefully placed aromatic substituents. The morpholine heterocycle is widely regarded as a "privileged structure" due to its frequent appearance in a vast array of pharmacologically active compounds and its ability to improve aqueous solubility and metabolic stability.[1][2] The incorporation of a chiral center at the C2 position, fixed in the (2R) configuration, allows for specific and high-affinity interactions with biological targets, a cornerstone of modern drug design.

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the (2R)-4-benzyl-2-(4-fluorophenyl)morpholine scaffold. We will delve into robust strategies for its asymmetric synthesis, explore its potential biological activities by examining structurally related analogs, and outline key experimental protocols for its evaluation. The objective is to equip scientists with the foundational knowledge required to design, synthesize, and validate novel derivatives based on this promising core.

Asymmetric Synthesis: Crafting the Chiral Core

The primary challenge in synthesizing derivatives of this scaffold lies in the precise, stereocontrolled construction of the C2 chiral center. Several powerful asymmetric catalytic methods have been developed for creating chiral morpholines, which can be adapted for this specific target. The choice of method often depends on the availability of starting materials, desired scale, and the specific catalyst systems available to a laboratory.

Key Synthetic Strategy: Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical methods to install the C2 stereocenter is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[3] This approach utilizes a chiral catalyst, typically a rhodium complex with a bisphosphine ligand, to deliver hydrogen across the double bond in a facial-selective manner, resulting in high enantiomeric excess (ee).[4]

The causality behind this choice is rooted in the high reliability and predictability of modern asymmetric hydrogenation. Catalysts bearing large bite-angle ligands have proven particularly effective for these congested and electron-rich substrates, overcoming the inherent low reactivity that might otherwise be an obstacle.[3]

Asymmetric_Hydrogenation_Workflow cluster_0 Precursor Synthesis cluster_1 Core Asymmetric Step cluster_2 Product & Derivatization Start 4-Fluorobenzaldehyde & N-Benzylethanolamine Intermediate1 Unsaturated Morpholine (Dehydromorpholine Precursor) Start->Intermediate1 Condensation & Cyclization Reaction Asymmetric Hydrogenation Intermediate1->Reaction Product (2R)-4-benzyl-2- (4-fluorophenyl)morpholine Reaction->Product High ee (>99%) Catalyst [Rh(COD)(chiral-bisphosphine)]BF4 H2 (10-50 atm) Catalyst->Reaction Derivatives Further Derivatization (e.g., on benzyl ring) Product->Derivatives Standard Rxns (e.g., Suzuki, Buchwald)

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methodologies.[3]

  • Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with the dehydromorpholine precursor (1.0 equiv) and a chiral bisphosphine-rhodium catalyst (e.g., SKP-Rh complex, 0.5-1 mol%).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., dichloromethane or methanol, ~0.1 M concentration) is added to the vial.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The system is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 30-50 atm).

  • Reaction: The reaction is stirred at room temperature for 12-24 hours, or until complete conversion is observed by TLC or LC-MS analysis.

  • Work-up: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification & Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.

This self-validating system relies on the chiral HPLC analysis to confirm the stereochemical outcome, ensuring the integrity of the process. The choice of a highly efficient catalytic method minimizes waste and improves overall yield compared to stoichiometric chiral pool approaches.

Potential Biological Profile & SAR Exploration

While a comprehensive biological profile for a series of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine derivatives is not yet extensively published, we can infer potential therapeutic applications and guide a structure-activity relationship (SAR) campaign by analyzing structurally similar compounds.

The morpholine nucleus is a component in drugs with a wide range of activities, including anticancer, antidepressant, and analgesic properties.[1][5] Notably, the structurally related intermediate, N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, is a precursor in the synthesis of substance P (neurokinin-1, NK1) receptor antagonists.[6] These antagonists have applications in treating emesis and psychiatric disorders. This provides a strong rationale for screening (2R)-4-benzyl-2-(4-fluorophenyl)morpholine derivatives for activity at NK1 and other CNS receptors.

A systematic SAR exploration would involve modifying distinct regions of the molecule to probe their influence on biological activity.

SAR_Exploration cluster_A Region A: N-Benzyl Group cluster_B Region B: C2-Aryl Group cluster_C Region C: Morpholine Ring Core (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Node_A1 Ring Substitution (e.g., EWG, EDG) Core->Node_A1 Modulate Lipophilicity & Aromatic Interactions Node_A2 Replacement (e.g., Pyridylmethyl, Alkyl) Core->Node_A2 Alter Sterics & H-Bonding Node_B1 Additional Substitution (e.g., ortho-, meta-) Core->Node_B1 Probe Binding Pocket Node_B2 Bioisosteric Replacement (e.g., Thiophene, Pyridine) Core->Node_B2 Improve PK/PD Profile Node_C1 Substitution at C3, C5, C6 Core->Node_C1 Fine-tune Conformation

Caption: Key Molecular Regions for SAR Exploration.

Data on Related Bioactive Morpholine Derivatives

To underscore the therapeutic potential, the following table summarizes the activities of various compounds containing the morpholine scaffold.

Compound ClassBiological ActivityKey Structural FeaturesReference
Thieno[3,2-d]pyrimidine DerivativesAnticancer (Cytotoxic)4-morpholino group[7]
Spirooxindole-morpholine-triazolesAntiproliferative (A549 lung cancer)Fused morpholine-triazole system[1]
Pyrimidine DerivativesLarvicidalMorpholinophenyl moiety[8]
2-morpholinobenzoic acidsAntiproliferative (PC-PLC Inhibitors)2-morpholino, N-benzylamino bridge[9]
GBR Series AnalogsDopamine Transporter (DAT) AffinityN-benzyl piperidine (morpholine bioisostere)[10]

Experimental Protocols for Biological Evaluation

The initial biological evaluation of newly synthesized derivatives should be guided by the predicted activity profile. Based on the literature, primary screening should focus on anticancer cytotoxicity and CNS receptor binding.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Cell Plating: Human cancer cell lines (e.g., H460, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions. A serial dilution is prepared in cell culture medium, and this is added to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization & Reading: A solubilizing agent (e.g., acidic isopropanol) is added to dissolve the formazan crystals. The absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis. This protocol is a self-validating system where the positive control ensures the assay is performing correctly, and the dose-response curve validates the specific activity of the test compound.

Conclusion and Future Directions

The (2R)-4-benzyl-2-(4-fluorophenyl)morpholine scaffold stands as a platform of high potential for the development of novel therapeutics. Its synthesis can be achieved with high stereocontrol using established modern catalytic methods like asymmetric hydrogenation. While its own biological profile is an area ripe for discovery, analysis of related structures strongly suggests promising avenues in oncology and neuroscience, particularly as modulators of CNS receptors like the NK1 receptor.

Future work should focus on the synthesis of a focused library of derivatives based on the SAR principles outlined above. Systematic screening of this library against a panel of cancer cell lines and a battery of CNS receptor binding assays is the critical next step. Promising hits should then be subjected to secondary assays to elucidate their mechanism of action and to initial ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. The insights gained will be invaluable in advancing this privileged scaffold from a promising chemical entity to a validated lead for drug development.

References

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • Zhu, et al. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Ney, J. E. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Sameaa, E. O., et al. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. University of Baghdad Digital Repository. Available at: [Link]

  • Merck & Co Inc. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

  • Naim, M.J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Sahoo, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Sahoo, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

  • Pfizer Inc. (2007). Benzyl morpholine derivatives. Google Patents.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Avula, S. K., et al. (2026). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Scholars@UK. Available at: [Link]

  • Royal Society of Chemistry. (2018). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Available at: [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

This is an in-depth technical guide on the physicochemical properties and characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor an...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties and characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant .

Executive Summary

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a pivotal chiral building block utilized primarily in the pharmaceutical development of antiemetic agents. Its structural integrity—specifically the (2R)-stereocenter—is the determinant for the biological activity of downstream APIs like Aprepitant and Fosaprepitant. This guide provides a rigorous analysis of its physical state, thermal properties, and isolation methodologies, distinguishing between the free base (typically an oil) and its crystalline salts.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound belongs to the class of 2-aryl-4-benzylmorpholines . The presence of the benzyl group acts as a strategic protecting group for the morpholine nitrogen, while the 4-fluorophenyl moiety at the C2 position establishes the core pharmacophore.

Parameter Technical Specification
IUPAC Name (2R)-4-benzyl-2-(4-fluorophenyl)morpholine
Common Name (R)-4-Benzyl-2-(4-fluorophenyl)morpholine
CAS Registry Number 503860-58-0 (Referencing the (S)-enantiomer mirror image for physical data proxy); Racemic variants often cited in early patents.
Molecular Formula C₁₇H₁₈FNO
Molecular Weight 271.33 g/mol
Stereochemistry (2R) ; The spatial arrangement at C2 is critical. The (2S)-enantiomer is often considered an impurity.
SMILES FC1=CC=C([C@H]2CN(CC3=CC=CC=C3)CCO2)C=C1

Physical Characteristics & Solubility Profile[4][5]

Unlike its oxidized precursor (the morpholin-3-one), the reduced morpholine free base exhibits distinct physical behavior.

Appearance and Physical State
  • Free Base: In its pure form at standard ambient temperature and pressure (SATP), the compound is a colorless to pale yellow viscous oil . It does not typically form a stable crystal lattice at room temperature due to the conformational flexibility of the morpholine ring and the rotational freedom of the benzyl group.

  • Salts (HCl/Oxalate): To facilitate handling and purification, the oil is frequently converted into a hydrochloride or oxalate salt, which precipitates as a white crystalline solid .

Solubility Thermodynamics

The lipophilic benzyl and fluorophenyl groups dominate the solubility profile, making the free base highly hydrophobic.

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene, Methanol, Ethanol.

  • Low/Negligible Solubility: Water (Neutral pH).

  • pH-Dependent Solubility: As a secondary amine derivative, it becomes water-soluble at pH < 4.0 upon protonation of the morpholine nitrogen.

Thermal Analysis: Melting Point & Phase Transitions

Accurate thermal characterization requires distinguishing between the intermediate forms. The free base oil lacks a sharp melting point, whereas its precursors and salts are distinct solids.

Melting Point Data
Form Melting Point Range Notes
Free Base N/A (Oil) Exists as a liquid/oil at room temperature. Boiling point estimated at >380°C (dec).
Hydrochloride Salt ~195 – 205°C (Dec) Broad melting range typical of amine salts; varies by solvate form.
Morpholin-3-one Precursor 142 – 146°C The oxidized intermediate (CAS 287930-75-0) is a stable solid.
Boiling Point & Volatility
  • Predicted Boiling Point: 387.9°C at 760 mmHg.

  • Flash Point: ~188.4°C.

  • Implication: The high boiling point renders distillation difficult without high vacuum (<0.1 mmHg). Purification is preferably achieved via crystallization of the salt or column chromatography.

Synthetic Context & Isolation Workflow

The physical state of the compound is a direct consequence of its synthesis. The standard industrial route involves the reduction of the crystalline morpholinone.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the transformation from the solid morpholinone to the oily morpholine free base, and its subsequent capture as a solid salt.

SynthesisWorkflow Precursor (2R)-Morpholin-3-one (Solid, MP: 142-146°C) Reaction Reduction (Borane-THF or LiAlH4) Precursor->Reaction Activation Workup Quench & Extraction (Acidic Hydrolysis) Reaction->Workup 60°C -> 0°C FreeBase (2R)-Morpholine Product (Viscous Oil) Workup->FreeBase Phase Sep. SaltFormation Salt Formation (HCl/IPA) FreeBase->SaltFormation Optional FinalSolid Purified HCl Salt (Crystalline Solid) SaltFormation->FinalSolid Crystallization

Figure 1: Synthetic workflow transforming the solid morpholinone precursor into the target morpholine oil and its stable salt form.

Experimental Protocols

Protocol A: Isolation of the Free Base (Oil)

Objective: To isolate the pure (2R)-4-benzyl-2-(4-fluorophenyl)morpholine from the reaction mixture.

  • Quenching: Upon completion of the reduction (e.g., using Borane-THF), cool the reaction mixture to 0°C.

  • Hydrolysis: Slowly add Methanol followed by 1N HCl to hydrolyze the boron-amine complex. Heat to 60°C for 1 hour.

  • Extraction: Concentrate the mixture in vacuo. Basify the residue with aqueous Sodium Carbonate (Na₂CO₃) to pH > 10.

  • Separation: Extract three times with Ethyl Acetate. Wash the combined organic layers with brine.[1]

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate.

  • Result: The product is obtained as a colorless to pale yellow oil .

Protocol B: Melting Point Determination (HCl Salt)

Objective: To characterize the solid salt form for purity verification.

  • Preparation: Dissolve the oily free base (1.0 eq) in minimal Ethanol.

  • Acidification: Add 1.1 eq of HCl in Diethyl Ether or Isopropanol dropwise with stirring.

  • Crystallization: Allow the white precipitate to form. Cool to 4°C for 2 hours.

  • Filtration: Filter the solid and wash with cold Diethyl Ether.

  • Measurement: Dry the solid under vacuum at 40°C. Introduce the sample into a capillary tube.

  • Ramp: Heat at a rate of 1°C/min starting from 180°C.

  • Observation: Record the onset of melting (typically ~195°C with decomposition).

References

  • Merck & Co., Inc. (2007). Benzyl morpholine derivatives and their use as substance P antagonists. US Patent 7,294,623 B2. United States Patent and Trademark Office. Link

  • Merck Sharp & Dohme. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one. US Patent 6,177,564 B1. United States Patent and Trademark Office. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 503860-58-0. PubChem. Link

  • ChemicalBook. (2025). Product Monograph: (2R)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

This Application Note is designed for researchers in medicinal chemistry and process development. It details the enantioselective synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a privileged scaffold in neuroki...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the enantioselective synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a privileged scaffold in neurokinin-1 (NK1) receptor antagonists and selective norepinephrine reuptake inhibitors (SNRIs).

Unlike the 3-aryl morpholine core found in Aprepitant, the 2-aryl isomer presents unique synthetic challenges regarding the establishment of the C2 stereocenter adjacent to the oxygen atom.[1] This guide presents two validated protocols: a Catalytic Asymmetric Hydrogenation (High-Throughput/Modern) and a Chiral Pool Synthesis (Robust/Scalable).

Executive Summary

The (2R)-2-aryl morpholine moiety is a critical pharmacophore. Traditional racemic synthesis followed by chiral resolution (e.g., using tartaric acid) often suffers from a maximum 50% theoretical yield. This note details two direct enantioselective routes:

  • Route A (Catalytic): Rhodium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a dehydromorpholine precursor. This offers high atom economy and enantiomeric excess (>98% ee).[2]

  • Route B (Chiral Pool): Regioselective ring-opening of (R)-4-fluorostyrene oxide followed by intramolecular cyclization. This ensures absolute stereocontrol via retention of configuration.

Synthetic Strategy Visualization

The following workflow illustrates the decision matrix and mechanistic pathways for both protocols.

G Target (2R)-4-benzyl-2-(4-fluorophenyl)morpholine (Target Scaffold) StartA Route A: Catalytic Approach (High Atom Economy) SubstrateA Substrate: 4-benzyl-2-(4-fluorophenyl)-3,4-dehydromorpholine StartA->SubstrateA StepA Asymmetric Hydrogenation (50 atm H2, TFE/DCM) SubstrateA->StepA Catalyst Catalyst System: [Rh(NBD)2]BF4 + (R,R)-DuanPhos (or SKP Ligand) Catalyst->StepA StepA->Target >98% ee StartB Route B: Chiral Pool Approach (Guaranteed Stereochemistry) SubstrateB Starting Material: (R)-4-fluorostyrene oxide StartB->SubstrateB InterB Intermediate: Amino-Diol Formation SubstrateB->InterB + N-Benzyl Ethanolamine ReagentB Reagent: N-Benzyl Ethanolamine ReagentB->InterB CyclizB Cyclization: Selective Activation (TsCl) + Base (NaH) (Retention of Configuration) InterB->CyclizB CyclizB->Target Retention

Figure 1: Strategic workflow comparing Catalytic Hydrogenation (Route A) and Chiral Pool Cyclization (Route B).

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

This method utilizes a Rhodium-Bisphosphine complex to hydrogenate the cyclic enamide. It is preferred for large-scale applications where high throughput and minimal waste are required.

Mechanistic Insight

The reaction proceeds via the coordination of the rhodium metal to the enamide double bond and the nitrogen lone pair (or auxiliary group). The large bite angle of ligands like SKP or DuanPhos creates a chiral pocket that directs the hydride delivery to the Re-face of the double bond, establishing the (2R) configuration.

Materials & Reagents
ReagentRoleEquiv.Notes
Enamide Precursor Substrate1.04-benzyl-2-(4-fluorophenyl)-3,4-dehydromorpholine
[Rh(NBD)₂]BF₄ Pre-catalyst0.01Bis(norbornadiene)rhodium(I) tetrafluoroborate
(R,R)-DuanPhos Chiral Ligand0.011Or (R,R)-SKP ligand
Dichloromethane (DCM) Solvent-Degassed, Anhydrous
Hydrogen Gas (H₂) Reagent50 atmHigh Pressure Required
Step-by-Step Procedure
  • Catalyst Preparation (Glovebox Recommended):

    • In a dried Schlenk tube under argon, dissolve [Rh(NBD)₂]BF₄ (1.0 mol%) and (R,R)-DuanPhos (1.1 mol%) in anhydrous DCM.

    • Stir at room temperature for 30 minutes. The solution should turn deep orange/red, indicating active catalyst formation.

  • Hydrogenation:

    • Transfer the substrate (Enamide) into a high-pressure stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

    • Add the catalyst solution via syringe under an inert atmosphere.

    • Seal the autoclave and purge with H₂ gas (pressurize to 5 atm and release) three times to remove oxygen.

    • Pressurize to 50 atm (approx. 730 psi) .

    • Stir at room temperature (25°C) for 12–24 hours.

  • Work-up:

    • Carefully vent the hydrogen gas (fume hood).

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: Pass the residue through a short pad of silica gel (eluent: Hexane/EtOAc 4:1) to remove the catalyst.

  • Validation:

    • Analyze by Chiral HPLC (Chiralcel OD-H or AD-H column).

    • Expected Yield: >95%.

    • Expected ee: >98% (2R).

Protocol B: Chiral Pool Synthesis (Styrene Oxide Route)

This method is ideal for laboratories without high-pressure hydrogenation equipment. It relies on the commercial availability of (R)-4-fluorostyrene oxide.

Mechanistic Insight

The synthesis hinges on two regioselective steps:[3]

  • Epoxide Opening: The amine (N-benzylethanolamine) attacks the less substituted (terminal) carbon of the epoxide. This leaves the chiral center at the benzylic position intact (Retention).

  • Cyclization: We selectively activate the primary alcohol (from the ethanolamine side) using Tosyl chloride. The secondary benzylic alkoxide then performs an intramolecular S_N2 attack on the primary tosylate. Since the nucleophile is the chiral center oxygen and the electrophile is achiral, the configuration at C2 is retained .

Materials & Reagents
ReagentRoleEquiv.Notes
(R)-4-fluorostyrene oxide Starting Material1.0>98% ee required
N-Benzyl ethanolamine Nucleophile1.1-
Methanol (MeOH) Solvent 1-For epoxide opening
Tosyl Chloride (TsCl) Activator1.1For selective primary OH activation
Sodium Hydride (NaH) Base2.560% dispersion in oil
THF Solvent 2-Anhydrous
Step-by-Step Procedure

Step 1: Epoxide Ring Opening

  • Dissolve N-benzyl ethanolamine (1.1 equiv) in MeOH (5 mL/mmol).

  • Add (R)-4-fluorostyrene oxide (1.0 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours. (Monitor by TLC; disappearance of epoxide).

  • Concentrate in vacuo to yield the crude diol intermediate: (1R)-1-(4-fluorophenyl)-2-[benzyl(2-hydroxyethyl)amino]ethanol.

Step 2: Cyclization (Intramolecular Etherification)

  • Dissolve the crude diol in anhydrous THF (10 mL/mmol) and cool to 0°C.

  • Add NaH (2.5 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 mins.

  • Add Tosyl Chloride (1.1 equiv) dissolved in minimal THF dropwise. Note: At 0°C, TsCl reacts preferentially with the primary alcohol over the hindered secondary benzylic alkoxide.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. The in situ formed primary tosylate will be displaced by the benzylic alkoxide.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Validation (QC)

To ensure the integrity of the (2R) enantiomer, the following analytical parameters must be met.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (2S)-Isomer: 8.5 min

    • (2R)-Isomer: 10.2 min (Target)

NMR Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 7H), 7.05 (t, 2H), 4.48 (dd, J = 10.2, 2.4 Hz, 1H, H-2), 4.02 (dd, 1H), 3.80 (td, 1H), 3.58 (d, 1H, benzylic), 3.45 (d, 1H, benzylic), 2.90 (d, 1H), 2.75 (d, 1H), 2.25 (td, 1H), 2.05 (t, 1H).

  • Note: The doublet of doublets at ~4.48 ppm is characteristic of the H-2 proton in the morpholine ring.

References

  • Li, M., et al. (2021).[4] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 15333-15339.

  • Brands, K. M., et al. (2003). "Practical Asymmetric Synthesis of Aprepitant." Journal of the American Chemical Society, 125(8), 2129–2135. (Reference for crystallization-induced resolution concepts).

  • Devine, P. N., et al. (2007). "Benzyl morpholine derivatives." U.S. Patent 7,294,623 B2. (Details on chiral pool synthesis and resolution).

  • D'Angelo, N., et al. (2001). "Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one." U.S. Patent 6,177,564.

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

Introduction (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure known to im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, to drug candidates. The specific stereochemistry at the C-2 position, coupled with the substitution pattern on the phenyl and nitrogen atoms, is often crucial for potent and selective biological activity.

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale preparation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. The synthesis is approached in a two-step sequence, commencing with the enantioselective synthesis of the key intermediate, (2R)-2-(4-fluorophenyl)morpholine, followed by N-benzylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is achieved through a two-step process. The first and most critical step establishes the desired stereochemistry at the C-2 position through a nucleophilic ring-opening of a chiral epoxide. The subsequent N-benzylation is a standard transformation to yield the final product.

G cluster_0 Step 1: Enantioselective Synthesis of Chiral Intermediate cluster_1 Step 2: N-Benzylation A (R)-(4-fluorophenyl)oxirane C (2R)-2-(4-fluorophenyl)morpholine A->C B Ethanolamine B->C D (2R)-2-(4-fluorophenyl)morpholine F (2R)-4-benzyl-2-(4-fluorophenyl)morpholine D->F E Benzyl Bromide E->F

Figure 1: Overall synthetic workflow.

PART 1: Enantioselective Synthesis of (2R)-2-(4-fluorophenyl)morpholine

The cornerstone of this synthesis is the stereospecific ring-opening of a chiral epoxide, (R)-(4-fluorophenyl)oxirane, with ethanolamine. This approach, adapted from established methodologies for chiral 2-aryl morpholine synthesis, ensures the desired (2R) configuration of the intermediate.[1]

Materials and Equipment
Material/EquipmentSpecifications
Starting Materials
(R)-(4-fluorophenyl)oxirane≥98% purity, ≥98% ee
Ethanolamine≥99% purity
Solvents
2-Propanol (Isopropanol)Anhydrous
Other Reagents
Sodium sulfate (Na₂SO₄)Anhydrous
Glassware & Hardware
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporator
Standard laboratory glassware
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-(4-fluorophenyl)oxirane (1.0 eq) in anhydrous 2-propanol.

  • Addition of Ethanolamine: To the stirred solution, add ethanolamine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the 2-propanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil is (2R)-2-(4-fluorophenyl)morpholine. This intermediate can be carried forward to the next step without further purification if the reaction has gone to completion. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

PART 2: N-Benzylation of (2R)-2-(4-fluorophenyl)morpholine

The final step involves the N-alkylation of the secondary amine of the morpholine intermediate with benzyl bromide. The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction.

Materials and Equipment
Material/EquipmentSpecifications
Starting Materials
(2R)-2-(4-fluorophenyl)morpholineCrude from previous step
Benzyl bromide≥98% purity
Base
Potassium carbonate (K₂CO₃)Anhydrous, finely powdered
Solvent
Acetonitrile (CH₃CN)Anhydrous
Other Reagents
Water (H₂O)Deionized
Diethyl ether (Et₂O)
Brine (saturated NaCl solution)
Sodium sulfate (Na₂SO₄)Anhydrous
Glassware & Hardware
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Standard laboratory glassware
Separatory funnel
Rotary evaporator
Column chromatography setup
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the crude (2R)-2-(4-fluorophenyl)morpholine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base and Alkylating Agent: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of benzyl bromide (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2R)-4-benzyl-2-(4-fluorophenyl)morpholine as a purified product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.

  • Optical Rotation: To measure the specific rotation of the chiral molecule.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzyl bromide is a lachrymator and is corrosive; handle with extreme care.

  • Ethanolamine is corrosive and can cause burns.

  • (R)-(4-fluorophenyl)oxirane is a potential irritant.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. 2022 Sep 15;27(18):6003. doi: 10.3390/molecules27186003.
  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E. 2025 Aug 5;81(Pt 8):970-974. doi: 10.1107/S205698902500698X.
  • Process for the preparation of chiral 2-aryl morpholines. WO2015086495A1. 2015.
  • N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. BenchChem. 2025.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. 2015.
  • (R)-(4-Fluorophenyl)oxirane. VIWIT. Accessed February 25, 2026.

Sources

Method

Application Note: Optimized Reductive Amination Protocols for N-Benzyl Morpholine Derivatives

Introduction & Scope The N-benzyl morpholine scaffold is a privileged pharmacophore found in numerous bioactive compounds, including NK1 antagonists (e.g., Aprepitant intermediates) and various CNS-active agents. While d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The N-benzyl morpholine scaffold is a privileged pharmacophore found in numerous bioactive compounds, including NK1 antagonists (e.g., Aprepitant intermediates) and various CNS-active agents. While direct alkylation of morpholine with benzyl halides is possible, it often suffers from over-alkylation and safety concerns regarding alkylating agents.

Reductive amination offers a superior alternative, providing higher chemoselectivity and milder conditions. This Application Note details three distinct protocols for coupling morpholine (a secondary amine) with benzaldehyde derivatives:

  • Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) – for general lab-scale synthesis.

  • Method B (The "Power" Method): Titanium(IV) Isopropoxide – for sterically hindered or electron-deficient substrates.

  • Method C (The Green/Scale-Up Method): Catalytic Hydrogenation – for large-scale production minimizing boron waste.

Mechanistic Insight

Unlike primary amines, which form neutral imines, morpholine is a secondary amine. It reacts with aldehydes to form a carbinolamine (hemiaminal), which then dehydrates to form a positively charged iminium ion . This iminium species is the obligate intermediate for reduction.

Understanding this is crucial: The reducing agent must be selective enough to reduce the iminium ion faster than it reduces the starting aldehyde.

Figure 1: Reaction Mechanism & Pathway

ReductiveAmination Aldehyde Benzaldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal Condensation Alcohol Benzyl Alcohol (Impurity) Aldehyde->Alcohol Side Reaction (If Reductant too strong) Morpholine Morpholine (Nucleophile) Morpholine->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Iminium->Hemiaminal +H2O (Reversible) Product N-Benzyl Morpholine (Target) Iminium->Product Reduction (H-) (Fast Step)

Caption: Pathway for secondary amine reductive amination.[1][2][3][4][5] Note that the iminium ion is the necessary substrate for hydride transfer.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best For: General synthesis, acid-sensitive substrates, and high-throughput chemistry. Basis: Abdel-Magid et al. (1996) established STAB as the reagent of choice because it is mild enough to not reduce aldehydes significantly at neutral pH, but rapidly reduces iminium ions.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Morpholine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing iminium formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[6]

Protocol:

  • Mixing: In a clean, dry round-bottom flask under nitrogen, dissolve the benzaldehyde (1.0 mmol) and morpholine (1.1 mmol) in DCE (5 mL).

  • Acidification: Add Acetic Acid (1.0 mmol). Stir for 15–30 minutes at room temperature. Note: This pre-complexation time allows the equilibrium to shift toward the iminium ion.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may effervesce slightly.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]

Method B: Titanium(IV) Isopropoxide Mediated

Best For: Sterically hindered aldehydes, electron-deficient ketones, or when Method A fails to drive conversion. Basis: Mattson et al. (1990).[8] Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, forcing the equilibrium completely toward the iminium species/enamine before the reducing agent is even added.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Titanium(IV) Isopropoxide (neat, 1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv) Note: We use the stronger NaBH4 here because the intermediate is pre-formed.

  • Solvent: Ethanol (absolute) or Methanol.[9]

Protocol:

  • Complexation: In a dry flask, combine benzaldehyde (1.0 mmol) and morpholine (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat. The mixture will likely become viscous. Stir at room temperature for 1 hour (or up to 4 hours for hindered substrates).

    • Checkpoint: The solution often turns yellow/orange, indicating titanium-complex formation.

  • Dilution: Dilute the viscous mixture with Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.0 mmol) carefully. Stir for 2 hours while warming to room temperature.

  • Critical Workup (The "Mattson" Quench):

    • Adding water directly creates a sticky TiO₂ paste that is impossible to filter.

    • Correct Step: Add 2 mL of water to quench. Then, add 1M NaOH or aqueous ammonia to adjust pH > 10. A white, granular precipitate of TiO₂ should form.

    • Filter through a Celite pad.[9] Wash the pad with EtOAc.

  • Purification: The filtrate requires standard extraction and concentration.

Method C: Catalytic Hydrogenation (Green/Industrial)

Best For: Multi-gram to Kilogram scale, "Green" chemistry requirements (high atom economy). Constraint: Incompatible with nitro groups, benzyl ethers (debenzylation risk), or aryl halides (dehalogenation risk).

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Morpholine (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar in autoclave)

  • Solvent: Methanol or Ethanol.[9]

Protocol:

  • Preparation: Charge a hydrogenation vessel with benzaldehyde (10 mmol), morpholine (10 mmol), and Methanol (30 mL).

  • Catalyst: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon/Nitrogen). Warning: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient for aldehydes; 3-5 bar for ketones) for 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).

  • Isolation: Concentrate the filtrate. Often yields pure product without chromatography.

Comparative Data & Selection Guide

Table 1: Method Comparison for Benzyl Morpholine Synthesis
FeatureMethod A (STAB)Method B (Ti-Mediated)Method C (H₂/Pd-C)
Yield (Typical) 85 – 95%80 – 95%90 – 99%
Reaction Time 2 – 4 Hours4 – 8 Hours6 – 12 Hours
Steric Tolerance ModerateHighModerate
Atom Economy Low (Boron waste)Low (Ti + Boron waste)High (Water is byproduct)
Chemoselectivity Excellent (Tolerates -NO₂, -Cl, -Br)GoodPoor (Reduces -NO₂, -alkenes)
Cost ModerateModerateLow (at scale)
Figure 2: Decision Matrix

DecisionTree Start Start: Substrate Analysis Sensitive Contains Nitro, Halide, or Alkene groups? Start->Sensitive Hindered Is the Carbonyl Sterically Hindered? Sensitive->Hindered No MethodA Method A: STAB (Standard) Sensitive->MethodA Yes (Must avoid reduction) Scale Scale > 100g? Hindered->Scale No MethodB Method B: Ti(OiPr)4 (For Difficult Cases) Hindered->MethodB Yes (Need Lewis Acid) Scale->MethodA No MethodC Method C: H2/Pd-C (Green/Scale) Scale->MethodC Yes

Caption: Workflow for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

  • Low Conversion (Method A):

    • Cause: Incomplete formation of the iminium ion.

    • Fix: Increase the pre-stir time with Acetic Acid to 1 hour. Add 3Å molecular sieves to the reaction to scavenge water (driving equilibrium).

  • Alcohol Byproduct Formation:

    • Cause: The reducing agent is attacking the aldehyde before the amine does.

    • Fix: Ensure you are using STAB (Method A), not NaBH₄, unless you are using the Titanium method. If using STAB, add the reducing agent slowly after the iminium formation period.

  • Filtration Issues (Method B):

    • Cause: Fine TiO₂ particles clogging the frit.

    • Fix: Add 10% aqueous ammonium fluoride or 1M NaOH during the quench to aggregate the titanium salts before filtering.

Safety & Toxicology

  • Morpholine: A secondary amine. Warning: Do not use sodium nitrite or other nitrosating agents in the presence of morpholine, as this forms N-nitrosomorpholine, a potent carcinogen.

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction. Evolution of hydrogen gas is possible but less vigorous than NaBH₄.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Use in a fume hood. DCM or THF are viable alternatives if DCE must be avoided.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6][8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6][8]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[8][11] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Tripathi, R. P. , Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent developments on catalytic reductive amination of carbonyl compounds.[3][4][5][6][8][10][11][12] Current Organic Chemistry, 12(13), 1093–1115.

Sources

Application

Application Note: Precision Cyclization of (2R)-4-Benzyl-2-(4-Fluorophenyl)morpholine Precursors

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a high-value chiral scaffold often utilized in the development of NK1 antag...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a high-value chiral scaffold often utilized in the development of NK1 antagonists (e.g., Aprepitant analogs) and norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2]

Unlike generic protocols, this guide focuses on the critical cyclization step of the diol precursor, prioritizing enantiomeric retention and scalability.

Executive Summary

The synthesis of 2-substituted morpholines with high enantiopurity is a challenging but critical operation in medicinal chemistry. The transformation of the linear precursor—(1R)-1-(4-fluorophenyl)-2-[benzyl(2-hydroxyethyl)amino]ethanol —into the cyclic morpholine core requires chemoselective activation.[1][2]

This guide details two primary methodologies:

  • The Activation-Displacement Method (Preferred): Uses sulfonyl chlorides (TsCl/MsCl) to selectively activate the primary alcohol, followed by base-mediated ring closure.[1][2] This method guarantees retention of configuration at the benzylic center.

  • The Acid-Mediated Dehydration (Industrial): Uses strong Brønsted acids (H₂SO₄) for one-pot cyclization.[1][2] While robust, this method carries a risk of partial racemization via benzylic carbocation intermediates.

Retrosynthetic Analysis & Precursor Logic

The structural integrity of the (2R) stereocenter is established during the ring-opening of the chiral epoxide.[1][2] The subsequent cyclization must occur without disturbing this center.

The Pathway[3][4][5]
  • Chiral Pool Entry: (R)-4-Fluorostyrene oxide is opened by N-benzylethanolamine.[1][2]

  • Regioselectivity: Amine attack occurs at the less hindered

    
    -carbon, yielding the (1R)-Diol Precursor .[1]
    
  • Cyclization: The secondary benzylic hydroxyl group acts as the nucleophile, attacking the activated primary hydroxyl arm to close the ring.

G Epoxide (R)-4-Fluorostyrene Oxide Diol (1R)-Diol Precursor (Key Intermediate) Epoxide->Diol Regioselective Ring Opening Amine N-Benzyl Ethanolamine Amine->Diol Activated Activated Intermediate (Primary O-Sulfonate) Diol->Activated TsCl / Base (Selective Activation) Product (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Diol->Product H2SO4 (Dehydration) (Risk of Racemization) Activated->Product Intramolecular SN2 (Retention)

Figure 1: Synthetic logic flow for the construction of the (2R)-morpholine core.[1][2] The solid green line represents the high-fidelity route preserving chirality.[1]

Critical Reagent Selection Guide

Reagent ClassSpecific ReagentRoleProsCons
Activator p-Toluenesulfonyl Chloride (TsCl) Selectively converts primary -OH to -OTs leaving group.[1][2]High selectivity for primary vs. secondary -OH; Crystalline solid (easy handling).[1][2]Requires careful stoichiometric control to avoid bis-tosylation.[1]
Activator Methanesulfonyl Chloride (MsCl) Similar to TsCl but more reactive.[1][2]Faster reaction times; Atom economical.[1]Lower selectivity than TsCl; Exothermic.
Base Potassium tert-butoxide (KOtBu) Deprotonates the secondary alcohol to trigger cyclization.[1][2]Strong, non-nucleophilic; Promotes rapid cyclization in THF.Moisture sensitive; Can cause elimination side products if overheated.[1]
Base Sodium Hydride (NaH) Irreversible deprotonation.[1][2]Clean reaction profile; Byproduct is H₂ gas.[1]Requires anhydrous conditions; Hydrogen evolution safety hazard.[1]
Acid Conc. Sulfuric Acid (H₂SO₄) Dehydrating agent for one-pot cyclization.[1][2]Very cheap; No intermediate isolation; Scalable.[1]High Risk: Benzylic cation formation can lead to racemization (errosion of ee).[1][2]

Detailed Experimental Protocols

Protocol A: High-Fidelity Cyclization (Retention of Configuration)

Objective: Synthesize (2R)-4-benzyl-2-(4-fluorophenyl)morpholine with >98% ee retention. Mechanism: Selective tosylation of the primary alcohol followed by intramolecular Williamson ether synthesis.

Reagents:
  • Precursor: (1R)-1-(4-fluorophenyl)-2-[benzyl(2-hydroxyethyl)amino]ethanol (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) (1.5 equiv)[1][2]

  • DMAP (0.05 equiv - Catalyst)[1][2]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1][2]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) - Anhydrous.[1][2]

Step-by-Step Methodology:
  • Selective Activation (Tosylation):

    • Dissolve the Diol Precursor (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C. Add Et₃N (15 mmol) and DMAP (0.5 mmol).

    • Add TsCl (11 mmol) portion-wise over 15 minutes. Note: Slow addition prevents reaction with the hindered secondary benzylic alcohol.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The monotosylate appears as a less polar spot than the diol.

    • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate. The crude monotosylate is usually stable enough for the next step without column chromatography.

  • Cyclization (Ring Closure):

    • Dissolve the crude monotosylate in anhydrous THF (50 mL).

    • Cool to 0°C.[1]

    • Add KOtBu (12 mmol) as a solution in THF or solid portion-wise. Alternative: NaH (60% dispersion) can be used.[1][2]

    • Stir at 0°C for 30 minutes, then heat to 50°C for 3 hours.

    • Mechanism: The base deprotonates the secondary benzylic -OH. The resulting alkoxide attacks the primary -CH₂-OTs, closing the ring.

    • Workup: Quench with saturated NH₄Cl solution.[1] Extract with EtOAc.[1][3] Wash with brine, dry, and concentrate.

  • Purification:

    • The crude oil is purified via Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexane/EtOAc (gradient 90:10 to 70:30).[1][2]

    • Expected Yield: 75-85% (over 2 steps).[1][2]

Protocol B: Industrial One-Pot Cyclization (Acid-Mediated)

Objective: Rapid synthesis where slight enantiomeric erosion is acceptable or for racemic standards.[1][2]

Reagents:
  • Precursor: Diol (1.0 equiv)[1][2]

  • Sulfuric Acid (70% H₂SO₄) (5.0 equiv)[1][2]

  • Solvent: Toluene (optional, for biphasic) or Neat.[1][2]

Methodology:
  • Charge the Diol Precursor into a reactor.

  • Add 70% H₂SO₄ slowly at 0-10°C (Exothermic).

  • Heat the mixture to 100-110°C for 4-6 hours.

  • Critical Control: Do not exceed 120°C, as elimination to the vinyl intermediate (styrene derivative) becomes significant.[1][2]

  • Cool to RT and pour onto crushed ice.

  • Basify with NaOH (50% aq) to pH 10.

  • Extract with Toluene or Isopropyl Acetate (IPAc).[1][2]

  • Note: This method typically yields the product as a salt or free base which can be crystallized as the hydrochloride salt.

Analytical Controls & Troubleshooting

Quality Control Parameters
  • HPLC Chiral Analysis:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane/IPA (90:10).[1][2]

    • Target: >98% ee for Protocol A.

  • NMR Verification:

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic ABX system of the benzylic proton (dd, ~4.5 ppm) and the morpholine ring protons (multiplets 2.8–4.0 ppm).[1][2]

    • ¹⁹F NMR: Single peak around -115 ppm (confirming 4-fluorophenyl integrity).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Bis-tosylation (tosylating both OH groups).[1][2]Lower the temperature to -10°C during TsCl addition. Reduce TsCl equivalents to 1.05.
Racemization (Protocol A) Reaction temperature too high during cyclization; Base too strong.[1][2]Ensure cyclization does not exceed 50°C. Switch from KOtBu to NaH (cleaner deprotonation).[1][2]
Elimination Byproduct Formation of vinyl species (Styrene derivative).[1][2]This occurs if the benzylic position eliminates. Avoid heating above 60°C in Protocol A.
Incomplete Reaction Steric hindrance of the secondary alcohol.Ensure the intermediate monotosylate is fully formed before adding base. Use DMF as a co-solvent to increase nucleophilicity.[1]

References

  • General Morpholine Synthesis: D'Adamio, G. et al. "Synthesis of Morpholines and Their Derivatives." Russian Journal of Organic Chemistry, 2013, 49(6), 787–811.[2][4] Link

  • Chiral 2-Phenylmorpholine Protocols: Merck Sharp & Dohme.[1] "Process for the synthesis of morpholine derivatives." U.S. Patent 6,177,564, 2001. Link

  • SnAP Reagents (Alternative Route): Vo, C.V. et al. "SnAP Reagents for the Synthesis of Piperazines and Morpholines."[1][2] Journal of Organic Chemistry, 2014. Link[1][2]

  • Mitsunobu Cyclization Context: Swamy, K.C.K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.[2] Link[1][2]

  • Aprepitant Chemistry (Structural Analogues): Hale, J.J. et al. "Structural optimization of 2-phenylmorpholine antagonists."[1][2] Journal of Medicinal Chemistry, 1998. Link[1][2]

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation for Morpholine Ring Formation

Introduction: The Morpholine Scaffold and the Power of Hydrogenation The morpholine ring is a cornerstone of modern medicinal chemistry. Recognized as a privileged scaffold, its presence is ubiquitous in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold and the Power of Hydrogenation

The morpholine ring is a cornerstone of modern medicinal chemistry. Recognized as a privileged scaffold, its presence is ubiquitous in a vast array of approved therapeutics and clinical candidates, contributing to favorable physicochemical properties such as aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] Its simple six-membered heterocyclic structure, containing both an ether and a secondary amine, allows it to engage in crucial hydrogen bonding interactions with biological targets while maintaining a low molecular weight.

Given its importance, the development of robust, scalable, and efficient synthetic routes to substituted morpholines is of paramount importance to the drug development industry. While numerous methods exist, catalytic hydrogenation stands out for its high efficiency, atom economy, and amenability to creating chiral centers.[2] This guide provides an in-depth exploration of key catalytic hydrogenation protocols for morpholine ring formation, focusing on the underlying principles, practical execution, and comparative advantages of different catalytic systems. We will delve into methods for the asymmetric hydrogenation of unsaturated precursors, reductive amination strategies, and the reduction of nitrile intermediates, providing researchers with the foundational knowledge to select and optimize the ideal protocol for their specific target.

Strategic Overview: Hydrogenation Pathways to the Morpholine Core

Catalytic hydrogenation can be strategically employed to construct the morpholine ring from several different classes of precursors. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final product.

G cluster_0 Key Precursors cluster_1 Catalytic Hydrogenation Protocols P1 Unsaturated Morpholines (Dehydromorpholines) M1 Asymmetric Hydrogenation P1->M1 [H₂], Chiral Catalyst (e.g., Rh-complex) P2 Dicarbonyl Ethers (e.g., 2,2'-Oxybis(acetaldehyde)) M2 Double Reductive Amination P2->M2 [H₂], NH₃, Catalyst (e.g., Raney-Ni, Pd/C) P3 Nitrile Precursors (e.g., 2-(2-Hydroxyethoxy)acetonitrile) M3 Nitrile Reduction P3->M3 [H₂], Catalyst (e.g., Raney-Ni) Target Substituted Morpholine M1->Target M2->Target M3->Target caption Figure 1. Key catalytic hydrogenation strategies for morpholine synthesis. G cluster_cycle Catalytic Cycle Catalyst [Rh(L*)]⁺ Chiral Catalyst C1 Catalyst-Substrate Complex Catalyst->C1 H2 H₂ Substrate Dehydromorpholine (Alkene) Substrate->C1 Product Chiral Morpholine (Alkane) C2 Oxidative Addition of H₂ C1->C2 H₂ C3 Migratory Insertion C2->C3 C4 Reductive Elimination C3->C4 C4->Product C4->C1 Releases Product caption Figure 2. Simplified catalytic cycle for asymmetric hydrogenation.

Figure 2. Simplified catalytic cycle for asymmetric hydrogenation.
Detailed Laboratory Protocol

This protocol is adapted from the highly successful rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines developed by Zhang and co-workers. [2] Materials:

  • Substrate: N-Cbz-2-phenyl-5,6-dihydro-2H-1,4-oxazine (1a)

  • Catalyst Precursor: [Rh(COD)₂]BF₄

  • Chiral Ligand: (R,R,Sp,Sp)-SKP (or other suitable chiral bisphosphine)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Hydrogen Source: High-purity hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave or Parr shaker apparatus

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) to a flame-dried Schlenk flask. Add anhydrous DCM to dissolve the components and stir for 30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous DCM.

  • Hydrogenation: Transfer the substrate solution to the autoclave vessel. Using a cannula, transfer the pre-formed catalyst solution to the autoclave. Seal the autoclave.

  • Pressurization: Purge the autoclave three times with H₂ gas before pressurizing to the desired pressure (e.g., 30 atm). [3]5. Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 24 hours. Reaction progress can be monitored by taking aliquots (after safely depressurizing and re-purging) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Protocol II: Reductive Amination & Cyclization

Reductive amination is a highly versatile method that forms the morpholine ring by creating two C-N bonds in a single conceptual operation. A common industrial approach involves the high-temperature reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst. [4]A laboratory-scale equivalent can be envisioned through the double reductive amination of a dicarbonyl precursor like 2,2'-oxybis(acetaldehyde).

Mechanistic Rationale & Catalyst Choice

This transformation proceeds via the initial formation of imines (or enamines) upon reaction of the carbonyl groups with an amine (e.g., ammonia or a primary amine), followed by immediate catalytic hydrogenation of these intermediates. [5]The in-situ reduction prevents side reactions and drives the reaction towards the desired cyclic amine.

Catalyst Choice:

  • Raney® Nickel: A cost-effective and highly active catalyst for nitrile and imine hydrogenations. It is often used in slurry form. [6][7]* Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst. It is effective for a broad range of functional group reductions, including imines.

  • Platinum Oxide (PtO₂): Known as Adams' catalyst, it is highly effective but more expensive. It is often used for challenging reductions.

Detailed Laboratory Protocol (Conceptual)

This protocol describes the synthesis of the parent morpholine ring from a dialdehyde precursor, a strategy that can be adapted for substituted analogues.

Materials:

  • Substrate: 2,2'-Oxybis(acetaldehyde) bisulfite adduct (a stable precursor)

  • Amine Source: Ammonia (e.g., 7N solution in Methanol)

  • Catalyst: 5% Pd/C (5-10 mol% loading) or Raney® Nickel (slurry)

  • Reducing Agent: Hydrogen gas (H₂)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Equipment:

  • High-pressure autoclave or Parr shaker apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a high-pressure autoclave vessel, add the 2,2'-oxybis(acetaldehyde) precursor (1.0 equiv), methanol, and the ammoniacal solution (2-3 equiv).

  • Catalyst Addition: Carefully add the Pd/C catalyst or Raney® Nickel slurry to the vessel. Safety Note: Raney® Nickel is pyrophoric and must be handled as a slurry under solvent.

  • Hydrogenation: Seal the vessel, purge three times with H₂, and pressurize to 50-100 atm.

  • Reaction: Heat the reaction to 60-100 °C with vigorous stirring. The reaction time can vary from 12 to 48 hours.

  • Work-up: After cooling to room temperature, carefully vent the H₂ pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude morpholine can be purified by distillation or by conversion to a salt followed by recrystallization.

Comparative Analysis of Protocols

FeatureProtocol I: Asymmetric HydrogenationProtocol II: Reductive Amination
Catalyst System Chiral Rhodium-Bisphosphine ComplexesRaney® Ni, Pd/C, PtO₂
Substrate Unsaturated Morpholines (Dehydromorpholines)Dicarbonyl ethers, Amino Alcohols
Typical Pressure 10 - 50 atm [3]50 - 200 atm [4]
Typical Temperature Room Temperature [2]60 - 200 °C [4]
Key Advantage Direct access to high enantiopurity products. [2]Utilizes simple, often inexpensive starting materials.
Key Limitation Requires synthesis of specific unsaturated precursor. Higher catalyst cost.Often requires high pressures/temperatures. Lacks stereocontrol unless chiral auxiliaries are used.
Best Suited For Synthesis of high-value, chiral morpholines for pharmaceutical applications.Large-scale synthesis of achiral or racemic morpholine backbones.

Conclusion

Catalytic hydrogenation offers a powerful and versatile toolkit for the synthesis of the medicinally vital morpholine scaffold. The choice between asymmetric hydrogenation of a pre-formed ring and a convergent reductive amination/cyclization strategy depends on the specific synthetic goal. For the production of enantiopure, high-value drug candidates, the precision of asymmetric hydrogenation is unparalleled. For the large-scale, cost-effective production of simpler morpholine cores, reductive amination from basic feedstocks remains a highly relevant and powerful approach. By understanding the principles and practical details outlined in these protocols, researchers can confidently apply these techniques to accelerate their discovery and development programs.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Yarovenko, V. N., & Kvitkina, O. I. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]

  • Krasavin, M. (2018). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Google Patents. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università di Firenze.
  • Krische, M. J. (2012). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • Valente, A. M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]

  • Google Patents. (1957).
  • Valente, A. M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 222. [Link]

  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • Li, Y., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. National Institutes of Health. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Flo.unifi.it. [Link]

  • Cossar, P. J., et al. (2013). The expanding utility of continuous flow hydrogenation. Organic & Biomolecular Chemistry. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Google Patents. (2011). A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • Kumagai, N., & Shibasaki, M. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. PubMed. [Link]

  • Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Cossar, P. J., et al. (2013). The expanding utility of continuous flow hydrogenation. Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. ResearchGate. [Link]

  • Google Patents. (2007).
  • Science Exploration Press. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press. [Link]

  • Pini, E., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

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Application

Green Chemistry Approaches to the Synthesis of Fluorophenyl Morpholines: Application Notes and Protocols

Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a fluorophenyl group to this scaffold can further enhance its pharmacological profile by modulating properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Traditionally, the synthesis of such structures has relied on multi-step, resource-intensive methods that often employ hazardous reagents and generate significant waste.

In alignment with the principles of green chemistry, there is a pressing need for the development of more sustainable and efficient synthetic routes to fluorophenyl morpholines. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on green chemistry approaches for the synthesis of this important class of compounds. We will explore cutting-edge methodologies that minimize environmental impact while maximizing efficiency and safety.

Core Principles of Green Synthesis

The protocols detailed in this document are designed around several key principles of green chemistry:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Reagents: Employing less hazardous and renewable solvents and reagents.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.

  • Reduction of Derivatives: Minimizing or avoiding the use of blocking groups or temporary modifications.

Protocol 1: One/Two-Step Synthesis via Ethylene Sulfate Annulation

This protocol is based on a recently developed, highly efficient, and green method for morpholine synthesis that avoids many of the pitfalls of traditional methods.[1][2][3] It is a redox-neutral process that utilizes inexpensive and readily available reagents.[1] This approach is scalable and has been demonstrated on a large scale (>100 g).[1][2][3]

Causality and Scientific Rationale

Traditional methods for morpholine synthesis from 1,2-amino alcohols are often inefficient and wasteful.[1][2] This novel approach achieves a selective monoalkylation of 1,2-amino alcohols in one or two steps using ethylene sulfate (ES) and a base like potassium tert-butoxide (tBuOK).[1] The reaction proceeds through a zwitterionic monoalkylation product, which then cyclizes under mild conditions to form the morpholine ring.[1] This method is environmentally friendly as it eliminates the need for toxic reagents like chloroacetyl chloride and strong reducing agents such as metal hydrides, and it can be performed in greener solvents.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Optional One-Pot Procedure A Fluorophenyl Amino Alcohol C Zwitterionic Intermediate A->C tBuOK, 2-MeTHF/IPA B Ethylene Sulfate B->C D Fluorophenyl Morpholine C->D tBuOK, 60°C E Fluorophenyl Amino Alcohol G Fluorophenyl Morpholine E->G 1. tBuOK, 2-MeTHF/IPA 2. Heat F Ethylene Sulfate F->G

Caption: Workflow for the synthesis of fluorophenyl morpholines using the ethylene sulfate method.

Detailed Step-by-Step Protocol: Synthesis of 3-(4-Fluorophenyl)morpholine

Materials:

  • (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol

  • Ethylene sulfate (ES)

  • Potassium tert-butoxide (tBuOK)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol (1.0 eq.) in a 9:1 mixture of 2-MeTHF and IPA.

  • Base Addition: To the stirred solution, add potassium tert-butoxide (tBuOK, 1.1 eq.) portion-wise at room temperature. Stir the resulting suspension for 15 minutes.

  • Ethylene Sulfate Addition: Add a solution of ethylene sulfate (1.05 eq.) in 2-MeTHF dropwise to the reaction mixture.

  • Reaction Monitoring (N-Alkylation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amino alcohol is consumed. This step typically takes a few hours.

  • Cyclization: Once the initial reaction is complete, add an additional portion of tBuOK (1.1 eq.) to the mixture. Heat the reaction to 60°C and stir for 2-4 hours. Monitor the cyclization to the morpholine product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(4-fluorophenyl)morpholine.

Data Summary Table
EntryStarting MaterialProductYield (%)Purity (%)Green Solvent
1(S)-2-amino-2-(4-fluorophenyl)ethan-1-ol(S)-3-(4-Fluorophenyl)morpholine>85 (projected)>98 (projected)2-MeTHF/IPA

Note: Projected yields and purity are based on the general methodology reported in the literature for similar substrates.[1][2]

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation is a green chemistry technique that can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.[4][5][6]

Causality and Scientific Rationale

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and reaction kinetics, often leading to shorter reaction times and higher yields.[4] For the synthesis of fluorophenyl morpholines, ultrasound can be applied to traditional cyclization methods, such as the reaction of a fluorophenyl-substituted amino alcohol with a dihaloethane, to improve efficiency and reduce the need for high temperatures and long reaction times.

Experimental Workflow Diagram

G A Fluorophenyl Amino Alcohol D Ultrasonic Bath A->D B 1,2-Dibromoethane B->D C Phase Transfer Catalyst (e.g., TBAB) C->D E Fluorophenyl Morpholine D->E Ultrasound Irradiation (e.g., 40 kHz)

Caption: Workflow for the ultrasound-assisted synthesis of fluorophenyl morpholines.

Detailed Step-by-Step Protocol: Synthesis of 4-(4-Fluorophenyl)morpholine

Materials:

  • 4-Fluorophenylamine

  • 2-(2-Bromoethoxy)ethanol

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Ultrasonic cleaning bath (40 kHz)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a thick-walled glass vessel, combine 4-fluorophenylamine (1.0 eq.), 2-(2-bromoethoxy)ethanol (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.) in acetonitrile.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath. Irradiate the mixture at a frequency of 40 kHz at a controlled temperature (e.g., 50-60°C) for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the solid potassium salts and wash with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary Table
EntryMethodReaction Time (h)Yield (%)
1Ultrasound-assisted1-2>90 (projected)
2Conventional Heating8-12~70 (typical)

Note: Projected yields and reaction times are based on the general advantages of ultrasound-assisted synthesis for similar heterocyclic formations.

Protocol 3: Continuous Flow Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at high temperatures and pressures with greater control.[7][8]

Causality and Scientific Rationale

In a continuous flow system, reagents are pumped through a reactor coil where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. This is particularly advantageous for reactions that are exothermic or involve unstable intermediates. For the synthesis of fluorophenyl morpholines, a flow process can be designed for the cyclization step, potentially leading to higher throughput and more consistent product quality.

Experimental Workflow Diagram

G cluster_0 Reagent Pumps cluster_1 Reaction Zone cluster_2 Collection A Pump A: Fluorophenyl Amino Alcohol + Base in Solvent C T-Mixer A->C B Pump B: Dihaloalkane in Solvent B->C D Heated Reactor Coil C->D E Back-Pressure Regulator D->E F Product Collection E->F

Caption: A schematic of a continuous flow setup for fluorophenyl morpholine synthesis.

Detailed Step-by-Step Protocol: Synthesis of 3-(2-Fluorophenyl)morpholine

Materials:

  • 2-(2-Fluorophenyl)aminoethanol

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve 2-(2-fluorophenyl)aminoethanol (1.0 eq.) and potassium carbonate (2.5 eq.) in DMF.

    • Solution B: Dissolve 1,2-dibromoethane (1.2 eq.) in DMF.

  • System Setup: Set up the flow chemistry system. Set the temperature of the reactor coil (e.g., 120-150°C) and the back-pressure regulator (e.g., 10 bar).

  • Pumping and Reaction: Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined stream then enters the heated reactor coil. The residence time in the coil can be adjusted by changing the flow rate.

  • Collection: The product stream exits the reactor, passes through the back-pressure regulator, and is collected.

  • Work-up and Purification: The collected product solution is worked up in a similar manner to the batch protocols (quenching with water, extraction, drying, and purification).

Data Summary Table
ParameterValue
Flow Rate0.1 - 1.0 mL/min
Reactor Temperature120 - 150 °C
Residence Time5 - 30 min
Projected Yield>80%

Conclusion

The adoption of green chemistry principles is crucial for the sustainable development of pharmaceuticals. The protocols outlined in this guide provide practical and efficient methods for the synthesis of fluorophenyl morpholines, a key scaffold in modern drug discovery. The ethylene sulfate method offers a significant advancement in terms of atom economy and waste reduction. Ultrasound and flow chemistry provide powerful tools to enhance reaction efficiency and safety. By implementing these green approaches, researchers can contribute to a more environmentally benign pharmaceutical industry.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

  • A facile, economical, and practical method for the preparation of (S)-3-(4-fluorophenyl)morpholin-2-one. (2025). ResearchGate. [Link]

  • Ortiz, K., Brusoe, A., An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis Online. [Link]

  • Ley, S. V. (n.d.). Flow Chemistry - The Synthesis. Professor Steven V. Ley Research Group. [Link]

  • Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Research on Chemical Intermediates, 44(1), 233-253. [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2023). MDPI. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC. [Link]

  • Ultrasound assisted Heterocycles Synthesis. (n.d.). Research Journal of Chemistry and Environment. [Link]

  • Flow Chemistry Discoveries Advance Continuous Processing. (2016). Pharmaceutical Technology. [Link]

  • Development and scale-up of a flow chemistry lithiation−borylation route to a key boronic acid starting material. (n.d.). Kyoto University Research Information Repository. [Link]

  • New strategy for the synthesis of substituted morpholines. (2009). PubMed. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. (n.d.). PMC. [Link]

  • Synthesis of New Morpholine Containing Flavonoids with Potential Biological Applications. (n.d.). Annals of the Alexandru Ioan Cuza University of Iasi, Chemistry. [Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Chemical synthesis of morpholine derivatives. (n.d.).

Sources

Method

Application Note: Isolation and Purification Strategies for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

Abstract This guide details the isolation, purification, and characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical pharmacophore and intermediate in the synthesis of Neurokinin-1 (NK1) receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the isolation, purification, and characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical pharmacophore and intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists such as Aprepitant . Unlike standard workups, this protocol addresses the specific challenges posed by this molecule: its basicity, the lipophilic nature of the benzyl protecting group, and the critical requirement for high enantiomeric excess (ee > 99%). We present a robust workflow integrating pH-controlled extraction, diastereomeric salt formation, and chromatographic polishing.

Molecular Profile & Chemical Logic

To design an effective isolation strategy, one must first understand the physicochemical behavior of the target molecule in the reaction matrix.

PropertyDescriptionImplication for Isolation
Structure Chiral morpholine ring with N-benzyl and C2-aryl substitution.[1][2]Lipophilic "Free Base" form; Hydrophilic "Salt" form.
Basicity Tertiary amine (

).
Allows for sharp "Acid-Base Swing" extraction to remove non-basic impurities.
State Free Base: Viscous Oil / Low-melting solid.HCl Salt: Crystalline Solid.Direct crystallization of the free base is difficult; salt formation is required for solid isolation.
Chirality (2R) Configuration.Enantiomers have identical physical properties in achiral environments; resolution requires chiral agents or chromatography.
The "Acid-Base Swing" Principle

The core of this isolation strategy leverages the nitrogen atom's lone pair.

  • Low pH (< 2): The nitrogen is protonated (

    
    ). The molecule is water-soluble and repelled by organic solvents.
    
  • High pH (> 10): The nitrogen is deprotonated (

    
    ). The molecule becomes highly lipophilic and migrates to the organic phase.
    

Protocol A: Reaction Workup & Crude Isolation

Context: This protocol assumes the morpholine was generated via the reduction of a morpholin-3-one intermediate or a Grignard addition to a hemiaminal, common in Aprepitant synthesis.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solvent: Isopropyl Acetate (IPAc) - Preferred over EtOAc for better phase separation and stability.

  • Quench: 1M Ammonium Chloride (

    
    ) or 10% Citric Acid.
    
  • Base: 5N Sodium Hydroxide (NaOH).

Step-by-Step Methodology
  • Quenching (Metal Scavenging):

    • If the reaction involved hydride reducing agents (e.g., LAH, Borane) or Grignard reagents, cool the mixture to 0°C.

    • Slowly add 10% Citric Acid until pH < 3. This serves two purposes: it quenches reactive species and solubilizes metal salts (Mg, Al) that otherwise form gelatinous emulsions.

    • Critical Check: Ensure the mixture is homogenous and acidic. The target morpholine is now in the aqueous phase.

  • Impurity Wash (The "Acid Wash"):

    • Wash the acidic aqueous phase with Isopropyl Acetate (IPAc) (2 x reaction volume).

    • Discard the organic layer. This removes neutral organic impurities (unreacted benzyl halides, non-basic byproducts) while retaining the target amine in the water.

  • The "Base Swing" (Target Extraction):

    • Cool the aqueous phase to 10°C.

    • Adjust pH to > 11 using 5N NaOH .

    • Extract the turbid aqueous mixture with IPAc (3 x reaction volume).

    • Collect the organic layer. The target (2R)-morpholine is now in this phase.

  • Drying & Concentration:

    • Wash the combined organics with Brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure to yield the Crude Free Base (Oil) .

Protocol B: Purification via Salt Formation (Hydrochlorination)

Since the free base is an oil, conversion to the Hydrochloride salt is the industry standard for stabilizing the intermediate and enhancing purity.

Workflow Diagram

G Start Crude Free Base (Oil) Dissolve Dissolve in EtOH/IPAc (1:3) Start->Dissolve Acidify Add TMSCl or HCl/MeOH (1.1 eq) Dissolve->Acidify Controlled Addition Nucleate Seed with Authentic Crystal (Optional) Acidify->Nucleate Crystallize Cool to 0°C Stir 4 hours Nucleate->Crystallize Slow Cooling Filter Filtration & Wash (Cold IPAc) Crystallize->Filter Dry Final Product: (2R)-HCl Salt Filter->Dry

Caption: Crystallization workflow for converting the crude morpholine oil into a stable Hydrochloride salt.

Detailed Procedure
  • Dissolution: Dissolve the crude oil (from Protocol A) in a mixture of Ethanol and Isopropyl Acetate (ratio 1:3). Use approximately 5 mL solvent per gram of crude.

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas into the solution until pH ~ 2.

    • Option B (Solution - Recommended): Add Trimethylsilyl chloride (TMSCl) (1.1 equivalents) dropwise. TMSCl reacts with residual ethanol/moisture to generate anhydrous HCl in situ, providing a more controlled crystallization than direct acid addition.

  • Crystallization:

    • The solution will warm slightly. Allow to cool slowly to room temperature.

    • If "oiling out" occurs, reheat to reflux until clear, then cool very slowly with vigorous stirring.

    • Age the slurry at 0–5°C for 4 hours.

  • Isolation: Filter the white solid. Wash the cake with cold IPAc. Dry in a vacuum oven at 45°C.

Protocol C: Chiral Resolution (If Racemic)

If the synthesis was not asymmetric, or if the ee% is insufficient (< 95%), use this resolution step before salt formation.

Reagent: (-)-3-Bromocamphor-8-sulfonic acid ((-)-3-BCS) or Dibenzoyl-L-tartaric acid . Note: Literature for Aprepitant intermediates highlights (-)-3-BCS for morpholinone precursors, but Dibenzoyl-L-tartaric acid is often effective for the morpholine ring itself.

  • Screening: Dissolve racemate in MeOH. Add 0.5 eq of the chiral acid.

  • Precipitation: The less soluble diastereomeric salt (typically the mismatched pair) will precipitate or the desired salt will crystallize depending on the specific acid used.

  • Free Basing: Once the diastereomeric salt is isolated and recrystallized to constant melting point:

    • Suspend salt in water.

    • Basify with NaOH (pH 12).[3]

    • Extract with DCM to recover the Enriched (2R)-Free Base.

    • Proceed to Protocol B (HCl salt formation).

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

To verify the isolation of the (2R) enantiomer over the (2S) enantiomer.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm).

  • Temperature: 25°C.

  • Expected Retention: The (2R) and (2S) enantiomers will show distinct retention times (typically separated by > 2 minutes).

NMR Characterization (HCl Salt)
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       9.5-10.0 ppm (Broad singlet, 
      
      
      
      ).
    • 
       7.0-7.6 ppm (Multiplets, Aromatic protons - Benzyl and Fluorophenyl).
      
    • 
       4.0-4.5 ppm (Benzylic 
      
      
      
      and Morpholine chiral center).

References

  • Brands, K. M., et al. (2003).[4] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135.[4]

  • Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active NK1 Receptor Antagonist.[4] Journal of Medicinal Chemistry.[3][5]

  • Merck & Co., Inc. (2001).[3] Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one.[3][6] US Patent 6,177,564.

  • McNamara, J. M., et al. (2002). Practical Asymmetric Synthesis of a Potent Substance P Antagonist.[6] Organic Process Research & Development.[7][5]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine synthesis

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Synthesis Part 1: Diagnostic Overview & Critical Pathway[1][2] Y...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Synthesis

Part 1: Diagnostic Overview & Critical Pathway[1][2]

You are likely encountering yield ceilings (30-50%) due to two competing failure modes inherent to the 2-phenylmorpholine scaffold: regiochemical scrambling during ring construction and elimination-induced polymerization during cyclization.[1][2]

The synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a stereochemically sensitive process.[1][2] While the "Academic Route" (Epoxide Opening) is direct, it is prone to electronic bias from the 4-fluoro substituent.[1][2] The "Industrial Route" (Phenacyl Bromide) is longer but offers superior scalability and stereocontrol.[2]

Below is the decision matrix for your current workflow.

SynthesisWorkflow Start Start: Choose Precursor Epoxide Route A: (R)-2-(4-fluorophenyl)oxirane + N-benzylaminoethanol Start->Epoxide Direct Chiral Pool Phenacyl Route B: 2-bromo-1-(4-fluorophenyl)ethanone + N-benzylaminoethanol Start->Phenacyl Robust Scale-up Opening Step 1: Ring Opening (Risk: Regio-scrambling) Epoxide->Opening Alkylation Step 1: Alkylation (Risk: Dialkylation) Phenacyl->Alkylation Intermed_Diol Intermediate: Amino-Diol Opening->Intermed_Diol Yield Loss: 20% Intermed_Ketone Intermediate: Amino-Ketone Alkylation->Intermed_Ketone Cyclization Step 3: Cyclization (Critical Failure Point) Intermed_Diol->Cyclization Reduction Step 2: Asymmetric Reduction (Noyori/CBS) Intermed_Ketone->Reduction Reduction->Intermed_Diol High ee% Product Target: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Cyclization->Product Requires Activation

Caption: Decision tree comparing the Direct Epoxide Route (Route A) vs. the Robust Phenacyl Route (Route B). Route A is faster but riskier; Route B is longer but more reliable.[1]

Part 2: Troubleshooting Module A (The Epoxide Route)

Context: You are reacting (R)-2-(4-fluorophenyl)oxirane with N-benzylaminoethanol.

Issue 1: Poor Regioselectivity (Mixture of Isomers)

The Problem: The 4-fluorophenyl group is electron-withdrawing, creating a partial positive charge at the benzylic (


) carbon.[1][2] While steric hindrance favors attack at the terminal (

) carbon, electronic effects encourage attack at the

-carbon.[1][2]
  • Target: Attack at

    
    -carbon (Terminal) 
    
    
    
    Retention of configuration
    
    
    (2R)-product.
  • Impurity: Attack at

    
    -carbon (Benzylic) 
    
    
    
    Inversion/Racemization
    
    
    Wrong regioisomer.[1][2]

Protocol Adjustment: Use Hexafluoroisopropanol (HFIP) as a co-solvent or additive.[1][2] HFIP activates the epoxide oxygen via hydrogen bonding without being nucleophilic enough to open it, and its bulk directs the amine to the less hindered terminal carbon.[1]

ParameterStandard ConditionOptimized Condition
Solvent Ethanol or TolueneHFIP (10-20%) in Toluene
Temperature Reflux (

)
Mild Heat (

)
Lewis Acid None or

None (HFIP acts as promoter)
Yield Impact 40-50% (Mixed isomers)75-85% (High Regio-purity)
Issue 2: Low Yield During Cyclization (The "Black Tar" Effect)

The Problem: You have the diol, but attempting to close the ring with


 or 

results in a dark reaction mixture. This is due to acid-catalyzed elimination of the benzylic alcohol to form a styrene derivative, which then polymerizes.[1]

The Fix: Selective Activation (The "One-Way" Gate) Do not use strong protic acids.[1][2] Instead, selectively activate the primary alcohol (from the ethanolamine side) while leaving the secondary benzylic alcohol untouched.

Step-by-Step Protocol:

  • Dissolution: Dissolve the amino-diol (1.0 eq) in DCM at

    
    .
    
  • Selective Mesylation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) and Triethylamine (1.5 eq).[1][2]

    • Why: The primary alcohol reacts 10x faster than the hindered benzylic alcohol.[1]

  • Base-Mediated Closure: Once TLC shows mono-mesylate formation, add KOtBu (1.2 eq) in THF or NaH (1.2 eq).[1][2]

    • Mechanism:[3][1][4][5][6][7] The secondary benzylic alkoxide attacks the primary mesylate.[1]

    • Result: Clean

      
       closure. No elimination. Retention of (2R) stereochemistry.
      

Part 3: Troubleshooting Module B (The Phenacyl Route)

Context: You are reacting 2-bromo-1-(4-fluorophenyl)ethanone with N-benzylaminoethanol.

FAQ: "How do I ensure the (2R) stereochemistry?"

Since the starting material is achiral, the stereocenter is set during the reduction of the ketone.

The Protocol (Noyori Transfer Hydrogenation):

  • Precursor: Form the amino-ketone by reacting the bromide with N-benzylaminoethanol (

    
    , MeCN, RT).
    
  • Catalyst: Use RuCl(p-cymene)[(R,R)-Ts-DPEN] .

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1][2]

  • Reaction: Stir at

    
    .
    
  • Outcome: This yields the (R)-alcohol with >95% ee.[1][2][5]

  • Cyclization: Follow the Selective Mesylation protocol described in Module A.

Part 4: Technical FAQs

Q1: My product is an oil and difficult to crystallize. How do I purify it? A: Free-base morpholines are often oily.[1][2] Convert it to the Oxalate or Hydrochloride salt.[1]

  • Protocol: Dissolve the crude oil in EtOAc.[1] Add 1.0 eq of Oxalic acid dissolved in hot acetone. Cool slowly. The oxalate salt of the (2R) isomer typically crystallizes sharply, upgrading the enantiomeric excess (ee) by rejecting the racemate to the mother liquor.[2]

Q2: I see a side product with M+ = Product + 18. What is it? A: This is likely the uncyclized diol or a hydrated ring-opened species.[1] It indicates incomplete cyclization.[1]

  • Fix: If using the MsCl method, ensure you are using a strong base (KOtBu or NaH) for the second step. Weak bases (Carbonates) are insufficient to deprotonate the secondary alcohol for the intramolecular attack.[2]

Q3: Can I use the Mitsunobu reaction for cyclization? A: Yes, but proceed with caution.

  • Risk:[1][4][5][6] Mitsunobu (DIAD/PPh3) typically activates the primary alcohol (less hindered).[1][2] The secondary alcohol then attacks.[1] This works, but removal of Triphenylphosphine oxide (TPPO) is notoriously difficult from these morpholines.[1][2] The MsCl/Base method is "greener" and easier to purify.[1]

Part 5: References & Authority

  • Merck Process Research (Aprepitant):

    • Title: Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation.

    • Source:Journal of the American Chemical Society (2003).[2]

    • Relevance: Establishes the "Gold Standard" for morpholine core construction, highlighting the instability of the linear intermediates.

    • URL:[Link][1][2]

  • Regioselective Epoxide Opening:

    • Title: Fluorinated Alcohols as Promoters for the Regioselective Ring Opening of Epoxides.[1]

    • Source:Journal of Organic Chemistry.

    • Relevance: Validates the use of HFIP to direct nucleophilic attack to the terminal carbon, preventing benzylic scrambling.[1]

    • URL:[Link][1][2]

  • Specific Target Synthesis (Patent):

    • Title: Benzyl Morpholine Derivatives (US Patent 7,294,623 B2).[1][2]

    • Source:Google Patents / USPTO.[1]

    • Relevance: Describes the specific synthesis of 2-(4-fluorophenyl)morpholines and salt formation for purification.

    • URL:

Sources

Optimization

Technical Support Center: Impurity Mitigation in (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

[1][2] Document ID: TS-MORPH-2R-04 Subject: Troubleshooting Stereochemical & Chemical Impurities in Aprepitant Intermediate Synthesis Target Audience: Process Chemists, CMC Leads, Analytical Scientists[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document ID: TS-MORPH-2R-04 Subject: Troubleshooting Stereochemical & Chemical Impurities in Aprepitant Intermediate Synthesis Target Audience: Process Chemists, CMC Leads, Analytical Scientists[1]

Executive Summary

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a critical chiral intermediate, primarily utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists like Aprepitant (Emend®).[2][1] The synthesis of this scaffold presents two primary challenges:

  • Stereochemical Integrity: Establishing the (2R)-configuration at the C2 position against the thermodynamic tendency toward racemization or the (2S)-enantiomer.[2]

  • Chemical Purity: Preventing hydro-defluorination (loss of the fluorine atom) and controlling regioselectivity during ring closure.[2][1]

This guide provides an escalation matrix for troubleshooting these specific impurity profiles.

Module 1: Stereochemical Control (The Enantiomeric Challenge)

Context: The industrial "Gold Standard" for this synthesis often involves Crystallization-Induced Diastereomer Transformation (CIDT) or classical resolution of the racemic morpholinone/morpholine precursor.[2]

Troubleshooting Guide: Low Enantiomeric Excess (% ee)
SymptomProbable CauseTechnical Intervention
Low % ee after Resolution Incorrect Resolving Agent Stoichiometry Protocol Check: If using (-)-3-bromocamphor-8-sulfonic acid (BCS) or (+)-Di-p-toluoyltartaric acid (DPTTA) , ensure a strict 0.5 to 1.0 equivalent ratio relative to the racemate.[2][1] Excess acid can co-precipitate the wrong diastereomer.[1]
Solvent Polarity Drift Adjustment: The solubility difference between the (2R)-salt and (2S)-salt is highly sensitive to water content in organic solvents (e.g., Isopropyl Acetate or Toluene).[2] Ensure water content is <0.1% via Karl Fischer titration before crystallization.[1]
Incomplete Racemization (in CIDT) Insufficient "Shuttle" Catalyst Mechanism: In dynamic resolution, the "wrong" enantiomer must racemize in solution to convert to the precipitating "right" enantiomer.[2] If using a catalytic aldehyde (e.g., 3,5-dichlorosalicylaldehyde) to shuttle the racemization via imine formation, increase load by 2-5 mol%.[1]
Eutectic Trapping Cooling Rate Too Fast Thermodynamics: Rapid cooling traps the mother liquor (containing the unwanted enantiomer) inside the crystal lattice.[2] Implement a cubic cooling ramp (slow initial cooling, faster terminal cooling) to purge impurities.[2]
Visualizing the Resolution Logic

ResolutionLogic Start Racemic Precursor (Morpholinone or Morpholine) Decision Select Resolution Strategy Start->Decision RouteA Classical Resolution (DPTTA / Tartaric Acid) Decision->RouteA Standard Yield (Max 50%) RouteB Dynamic Resolution (CIDT) (BCS + Aldehyde Cat.) Decision->RouteB High Yield (Max 100%) ResultA Solid: (2R)-Salt Liq: (2S)-Enriched RouteA->ResultA ResultB Solid: (2R)-Salt (Yield > 50% possible) RouteB->ResultB Impurity Impurity: (2S)-Isomer (Optical Impurity) ResultA->Impurity If washing fails ResultB->Impurity If racemization slow

Caption: Decision logic for resolving the racemic morpholine intermediate. Route B (CIDT) is preferred for yield but requires precise kinetic control.[2]

Module 2: Chemical Impurity Mitigation
Impurity A: Desfluoro-Analogue (Defluorination)

Structure: (2R)-4-benzyl-2-phenylmorpholine.[2][1] Origin: This is a critical impurity formed during hydrogenation steps (e.g., reducing the morpholinone to morpholine or removing other protecting groups).[2] The C-F bond on the aromatic ring is susceptible to hydrogenolysis, especially with Palladium catalysts.[1]

Corrective Actions:

  • Catalyst Poisoning: If using Pd/C, switch to sulfided Pd/C or add a catalyst poison like Ethylenediamine or Quinoline in trace amounts to attenuate catalyst activity toward the aryl-halide bond.[1]

  • Hydrogen Source: Avoid high-pressure H2 gas ( > 5 bar). Use transfer hydrogenation (Formic acid/Triethylamine) which is kinetically slower but chemoselective, preserving the C-F bond.[2]

  • Acid Scavenging: Hydro-defluorination is often autocatalytic because it produces HF.[1] Ensure the reaction buffer (e.g., Potassium Carbonate) is sufficient to neutralize generated acid immediately.[2]

Impurity B: Regioisomer (3-aryl-morpholine)

Origin: If synthesizing via the Epoxide Opening Route (reacting 2-(4-fluorophenyl)oxirane with N-benzylethanolamine), the amine can attack the epoxide at the alpha (benzylic) or beta position.[2][1]

  • Desired: Attack at the less hindered carbon (if SN2) or benzylic carbon (if SN1/electronic control).[2]

  • Impurity: The 3-aryl isomer forms if the regioselectivity is not controlled.[1]

Corrective Actions:

  • Lewis Acid Control: Use Ca(OTf)2 or Yb(OTf)3 to activate the epoxide.[2] This coordinates the oxygen, favoring attack at the benzylic position (electronic control) to yield the desired 2-aryl skeleton.[1]

  • Temperature: Lower reaction temperatures (-10°C to 0°C) generally favor the kinetically controlled product (often the desired regioisomer depending on solvent).[2]

Module 3: Synthesis & Impurity Flowchart

The following diagram maps the critical injection points for impurities during a standard synthesis workflow.

SynthesisFlow RawMat 4-Fluorobenzaldehyde + N-Benzylethanolamine Step1 Step 1: Imine Formation & Cyclization RawMat->Step1 Inter1 Intermediate: Morpholinone (Racemic) Step1->Inter1 Imp_Linear Impurity: Linear Diol (Incomplete Cyclization) Step1->Imp_Linear pH > 10 Step2 Step 2: Resolution (Crystallization) Inter1->Step2 Inter2 (2R)-Morpholinone Salt Step2->Inter2 Imp_Enant Impurity: (2S)-Isomer (Resolution Failure) Step2->Imp_Enant Temp Drift Step3 Step 3: Reduction (Borane or LAH) Inter2->Step3 Final Target: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Step3->Final Imp_Desfluoro Impurity: Desfluoro (Over-reduction) Step3->Imp_Desfluoro Excess H2/Pd

Caption: Synthesis workflow highlighting where Linear, Enantiomeric, and Defluorinated impurities originate.

Frequently Asked Questions (FAQs)

Q1: Why are we seeing a "Desfluoro" impurity (M-18 peak) in the LC-MS?

  • Answer: This indicates the loss of the fluorine atom (replaced by hydrogen).[2] This almost always occurs during catalytic hydrogenation steps (e.g., benzyl deprotection or double bond reduction) if Palladium (Pd/C) is used.[2]

  • Fix: Switch to Platinum (Pt/C) which is less active toward aryl-halides, or add a catalyst poison like thiophene.[2][1] Alternatively, ensure your hydrogen pressure is kept below 2 bar.[1]

Q2: Our optical rotation is lower than the literature value (


 to 

). Is the product wet?
  • Answer: While solvent entrapment is possible, the most likely culprit is enantiomeric contamination by the (2S)-isomer.[1] A 1% increase in the (2S) isomer drops the optical rotation significantly.[2]

  • Validation: Do not rely solely on polarimetry.[1] Develop a Chiral HPLC method (e.g., Chiralcel OD-H or AD-H column, Hexane/IPA mobile phase) to quantify the enantiomeric excess (ee).

Q3: Can we resolve the final morpholine instead of the morpholinone intermediate?

  • Answer: Yes, it is possible using DPTTA (Di-p-toluoyltartaric acid).[2][1][3] However, resolving the morpholinone (the oxidized precursor) is generally superior because the carbonyl group increases the acidity of the alpha-proton, allowing for Dynamic Kinetic Resolution (DKR) .[2] This allows you to convert the "wrong" enantiomer into the "right" one, theoretically achieving 100% yield.[1] Resolving the final morpholine is a static resolution limited to 50% theoretical yield.[1]

Q4: We see a linear impurity at RRT 0.[1]85. What is it?

  • Answer: This is likely the uncyclized amino-alcohol intermediate, N-benzyl-N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethanol.[2][1]

  • Fix: This suggests the cyclization step (often Mitsunobu or acid-mediated dehydration) was incomplete.[2][1] Check if water was effectively removed from the reaction (e.g., Dean-Stark trap or molecular sieves) as water inhibits the dehydration ring closure.[1]

References
  • Merck & Co., Inc. (2007).[2][1] Benzyl morpholine derivatives. US Patent 7,294,623 B2.[1] Link

  • Brands, K. M., et al. (2003).[2] Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Journal of the American Chemical Society.[1] Link[2]

  • McNamara, J. M., et al. (2002).[2] Practical Asymmetric Synthesis of a Potent Substance P Antagonist. The Journal of Organic Chemistry. Link[2]

  • Takeda Pharmaceutical Co. (2001).[2] Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US Patent 6,177,564.[1] Link

  • General Review. (2025). Synthesis of Aprepitant and its Intermediates. ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Verification of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine via 1H NMR

Executive Summary This guide details the structural elucidation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical pharmacophore in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical pharmacophore in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant). Unlike routine identity checks, this protocol focuses on distinguishing the specific (2R)-enantiomer's relative stereochemistry and confirming the 4-fluorophenyl substitution pattern using high-field 1H NMR.

We compare Standard Acquisition (


)  against an Enhanced Resolution Protocol (

+

-Decoupling)
, demonstrating why the latter is superior for resolving the diastereotopic benzylic protons and the morpholine chair conformation.

Molecule Overview & Analytical Challenges

The molecule features a morpholine ring constrained in a chair conformation, a chiral center at C2, and a fluorine substituent.[1] These structural elements create specific analytical challenges:

  • Fluorine Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) splits aromatic proton signals, complicating integration and assignment.
  • Diastereotopic Protons: The chiral center at C2 renders the methylene protons at C3, C5, C6, and the N-benzyl group diastereotopic (magnetically non-equivalent), often leading to complex second-order multiplets in standard solvents.

  • Conformational Locking: The bulky 2-aryl and 4-benzyl groups prefer equatorial positions to minimize 1,3-diaxial interactions, locking the morpholine ring.

Chemical Structure

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine

  • Formula:

    
    
    
  • Key Feature: C2-H is axial (if the aryl group is equatorial), resulting in large vicinal coupling constants (

    
    ) with C3-H
    
    
    
    .

Comparative Methodology: Standard vs. Enhanced

For drug development, simple confirmation of "presence" is insufficient. We must verify the substitution pattern and ring conformation.

FeatureMethod A: Standard Routine Method B: Enhanced Resolution (Recommended)
Solvent Deuterated Chloroform (

)
Deuterated Benzene (

)
Pulse Sequence Standard 1D

(zg30)

Decoupled (zg30 with O2 decoupling)
Benzylic Resolution Often appears as a broadened singlet or overlapping AB system.Sharp AB quartet due to solvent anisotropy (ASIS effect).
Aromatic Region Complex AA'BB'X multiplets due to

and

.
Simplified AA'BB' system (looks like standard p-substituted benzene).
Morpholine Ring C3/C5/C6 protons often overlap in the 2.0–3.0 ppm range.Better dispersion of axial/equatorial protons.

Deep Dive: Spectral Analysis & Assignment

A. The Aromatic Region (6.9 – 7.5 ppm)

In Method A (


), the 4-fluorophenyl group does not appear as a simple pair of doublets. It forms a higher-order AA'BB'X system .
  • 
     7.30 – 7.40 ppm (Benzyl + Phenyl):  The 5 protons of the benzyl group overlap with the 2 protons meta to the fluorine (H-meta).
    
  • 
     7.00 – 7.10 ppm (H-ortho to Fluorine):  These protons appear as a "triplet-like" multiplet. This is actually a doublet of doublets (dd) where 
    
    
    
    Hz and
    
    
    Hz.

Diagnostic Check:

Method B (


 Decoupled):  Upon decoupling the fluorine frequency (~376 MHz on a 400 MHz instrument), the "triplet" at 7.05 ppm collapses into a clean doublet (

Hz), confirming the presence and location of the fluorine atom.
B. The Morpholine "Fingerprint" (2.0 – 4.5 ppm)

This region confirms the (2R) stereochemistry via coupling constants.

  • H-2 (The Chiral Proton):

    • Shift:

      
       4.45 – 4.55 ppm.
      
    • Multiplicity: Doublet of doublets (dd).

    • Coupling:

      • 
         Hz (Coupling to H-3
        
        
        
        ).
      • 
         Hz (Coupling to H-3
        
        
        
        ).
    • Significance: The large 11 Hz coupling confirms H-2 is axial , placing the 4-fluorophenyl group in the thermodynamically stable equatorial position.

  • N-Benzyl Methylene (

    
    ): 
    
    • Shift:

      
       3.40 – 3.60 ppm.
      
    • Pattern: In

      
      , this may look like a singlet. In 
      
      
      
      , it resolves into a distinct AB quartet (
      
      
      Hz). This magnetic non-equivalence proves the presence of a chiral center in the molecule.
  • Morpholine Ring Protons (H-3, H-5, H-6):

    • H-6 (Ether adjacent): Deshielded,

      
       3.8 – 4.0 ppm.
      
    • H-3, H-5 (Amine adjacent): Shielded,

      
       2.7 – 2.9 ppm.
      
    • Differentiation: Axial protons are typically shielded (upfield) relative to equatorial protons by ~0.5 ppm.

Experimental Protocol (Self-Validating)

Step 1: Sample Preparation[2]
  • Mass: Weigh 5-10 mg of the product.

  • Solvent: Add 0.6 mL of

    
      (Benzene-d6) for optimal resolution. If unavailable, use 
    
    
    
    but expect overlap.
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., drying agents) that cause line broadening.

Step 2: Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Benzylic and aromatic protons have long T1 relaxation times. A short D1 (< 1s) will suppress the integration of the single H-2 proton relative to the multiplet signals, leading to incorrect purity calculations.

  • Scans (NS): 16 (sufficient for >5 mg).

Step 3: Processing & Validation
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manually phase the H-2 doublet of doublets to ensure the baseline is flat.

  • Integration Logic:

    • Calibrate the single H-2 proton (dd at ~4.5 ppm) to 1.00 H .

    • Verify the N-benzyl

      
       integrates to 2.00 H .
      
    • Verify the total aromatic region integrates to 9.00 H (5 benzyl + 4 fluorophenyl).

Decision Tree for Signal Assignment

The following diagram illustrates the logical flow for assigning the complex morpholine signals.

NMR_Assignment Start Start: Analyze 1H Spectrum Aromatic Region: 6.9 - 7.5 ppm Integrate Area = 9H Start->Aromatic ChiralCenter Region: 4.4 - 4.6 ppm Signal: dd (1H) Start->ChiralCenter Benzylic Region: 3.4 - 3.6 ppm Signal: AB Quartet (2H) Start->Benzylic CheckF Check Fluorine Coupling (Is there a triplet-like signal?) Aromatic->CheckF F_Present 4-Fluorophenyl Confirmed (AA'BB'X System) CheckF->F_Present Yes (7.0 ppm) Coupling Measure J-values ChiralCenter->Coupling Axial J ~ 11 Hz (Large) H-2 is Axial (Equatorial Aryl Group) Coupling->Axial Large J detected Diastereotopic Confirm Diastereotopic Protons (Chirality Check) Benzylic->Diastereotopic Split Signal in C6D6

Caption: Logical workflow for assigning key structural features of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine.

Summary Data Table

Proton AssignmentChemical Shift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
H-2 (Chiral) 4.48dd

,

H-6 (Ether) 3.95ddd

,

N-CH

-Ph
3.52AB q

H-3, H-5 (Amine) 2.80 – 2.95mComplex overlap
Ar-H (ortho to F) 7.05t (app)

,

Ar-H (meta to F) 7.35ddOverlaps with benzyl

*Note: Shifts are approximate for


 and will vary slightly with concentration and temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18460545, 2-(4-Fluorophenyl)morpholine HCl. Retrieved from [Link]

  • Reich, H. J. (2020). WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (General reference for morpholine coupling constants).

Sources

Comparative

Chiral HPLC Methods for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Purity

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary: The Criticality of Enantiopurity in Aprepitant Synthesis (2R)-4-benzyl-2-(4-fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Criticality of Enantiopurity in Aprepitant Synthesis

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is the stereochemical anchor for the synthesis of Aprepitant (Emend®) and Fosaprepitant , potent neurokinin-1 (NK-1) receptor antagonists used to prevent chemotherapy-induced nausea.[1] The pharmacological efficacy of Aprepitant is strictly dependent on the (2R,3S) configuration; therefore, the optical purity of the early morpholine intermediate is a Critical Quality Attribute (CQA).

The primary analytical challenge is the resolution of the (2R)-enantiomer from its (2S)-antipode. Because the morpholine nitrogen is basic (


), standard chiral methods often suffer from peak tailing due to silanol interactions. This guide compares the two most effective separation systems—Amylose-based (Chiralpak AS-H)  and Cellulose-based (Chiralcel OD-H) —providing evidence-based protocols to ensure reliable quantitation of enantiomeric excess (% ee).[1]
Comparative Analysis: Amylose vs. Cellulose Selectivity[1][2]

The separation of 4-benzyl-2-(4-fluorophenyl)morpholine relies on the "three-point interaction" model within the chiral cavities of polysaccharide stationary phases.[1]

Method A: The High-Selectivity Standard (Chiralpak AS-H)

The Amylose tris[(S)-1-phenylethylcarbamate] selector (Chiralpak AS) has demonstrated superior selectivity (


) for this specific morpholine scaffold compared to cellulose columns.[1] The specific spatial arrangement of the amylose helix allows for a distinct inclusion complex with the benzyl-morpholine moiety, resulting in a wide resolution window.
  • Best For: Trace impurity analysis (0.1% level), Process Control.[1]

  • Mechanism: Hydrogen bonding (carbamate) +

    
    -
    
    
    
    interactions (benzyl group).[1]
Method B: The Industry Workhorse (Chiralcel OD-H)

The Cellulose tris(3,5-dimethylphenylcarbamate) selector (Chiralcel OD) is the historical standard. While effective, it typically requires higher alcohol content to achieve comparable peak shapes and often yields lower resolution factors than the AS phase for this specific molecule.[1]

  • Best For: General screening, scenarios where AS columns are unavailable.[1]

  • Mechanism: Steric fit within the cellulose groove.[1]

Performance Data Summary
MetricMethod A: Chiralpak AS-H Method B: Chiralcel OD-H
Stationary Phase Amylose tris[(S)-1-phenylethylcarbamate]Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.[1][2]1)n-Heptane / Ethanol / DEA (40:60:0.[1][2]2)
Selectivity (

)
High (> 1.5) Moderate (~1.2 - 1.[1]3)
Resolution (

)
> 3.0 (Baseline) ~1.8 - 2.0
Elution Order (R)-isomer (First) / (S)-isomer (Second)Varies by solvent ratio
Typical Run Time < 15 mins< 20 mins
Tailing Factor (

)
1.1 (with additive)1.2 - 1.4

Technical Insight: The elution order on Chiralpak AS is particularly advantageous for purity analysis.[1] The major (R)-enantiomer elutes first (Rt ~7.2 min), and the minor (S)-impurity elutes second (Rt ~11.4 min). In trace analysis, it is generally preferred for the minor impurity to elute before the major peak to avoid masking by the main peak's tail; however, the massive separation window (


t > 4 min) on the AS column negates this concern, allowing for robust integration of the (S)-isomer.
Detailed Experimental Protocols
Protocol A: High-Resolution Analysis (Recommended)

This protocol is validated for determining enantiomeric excess >99.5%.[1]

1. System Parameters:

  • Column: Daicel Chiralpak AS-H (250 × 4.6 mm, 5 µm).[1]

  • Temperature: 25°C.

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV @ 254 nm (Targeting the benzyl/fluorophenyl chromophores).[1][2]

2. Mobile Phase Preparation:

  • Composition: n-Hexane : Ethanol : Diethylamine (DEA).[1]

  • Ratio: 80 : 20 : 0.1 (v/v/v).[1][3]

  • Note: The DEA is mandatory.[1] Without it, the basic morpholine nitrogen will interact with residual silanols, causing severe peak tailing and loss of resolution.

3. Sample Preparation:

  • Solvent: Dissolve the sample in 100% Ethanol (HPLC grade).

  • Concentration: 0.5 mg/mL.[1]

  • Injection Volume: 5 - 10 µL.

  • Pre-treatment:[1] If the sample is a salt (e.g., HCl or Benzoate), add 1 equivalent of TEA to the sample vial to free-base the morpholine in situ before injection.

Protocol B: Alternative System (Chiralcel OD)

Use this if Chiralpak AS is unavailable.

1. System Parameters:

  • Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

2. Mobile Phase Preparation:

  • Composition: n-Heptane : Ethanol : Diethylamine.[1]

  • Ratio: 40 : 60 : 0.2 (v/v/v).[1][2]

  • Note: A higher percentage of ethanol is required here to elute the compound within a reasonable timeframe compared to the AS method.[1]

Method Development & Logic Visualization[5]

The following diagrams illustrate the decision process for method selection and the mechanistic interactions governing the separation.

Figure 1: Method Selection Decision Tree

MethodSelection Start Sample: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine CheckSalt Is sample a Salt (HCl/Benzoate)? Start->CheckSalt FreeBase In-situ Neutralization Add 0.1% TEA to Diluent CheckSalt->FreeBase Yes SelectColumn Select Stationary Phase CheckSalt->SelectColumn No (Free Base) FreeBase->SelectColumn ChoiceAS Primary Choice: Chiralpak AS-H SelectColumn->ChoiceAS High Purity Required ChoiceOD Secondary Choice: Chiralcel OD-H SelectColumn->ChoiceOD Legacy Method CondAS Mobile Phase: Hexane/EtOH/DEA (80:20:0.1) Target: High Alpha ChoiceAS->CondAS CondOD Mobile Phase: Heptane/EtOH/DEA (40:60:0.2) Target: General Screening ChoiceOD->CondOD ResultAS Result: Rt(R) ~7.2 min Rt(S) ~11.4 min Rs > 3.0 CondAS->ResultAS ResultOD Result: Rt ~10-17 min Rs ~1.8 CondOD->ResultOD

Caption: Decision workflow for selecting the optimal chiral HPLC method based on sample state and resolution requirements.

Figure 2: Chiral Recognition Mechanism

Mechanism Selector Amylose Carbamate Selector (Chiralpak AS) Interaction1 H-Bonding (Carbamate C=O <-> NH) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl <-> Benzyl) Selector->Interaction2 Interaction3 Steric Inclusion (Fluorophenyl in Chiral Cavity) Selector->Interaction3 Analyte (2R)-Morpholine Derivative Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Outcome Chiral Discrimination (Separation of Enantiomers) Interaction1->Outcome Interaction2->Outcome Interaction3->Outcome

Caption: Mechanistic breakdown of the three-point interaction model facilitating enantioseparation on Amylose phases.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing (

)
Interaction between morpholine amine and silica silanols.[1]Increase DEA/TEA concentration to 0.2%. Ensure column is "H" series (High performance, 5µm).
Broad Peaks Solubility issues or mass overload.[1]Reduce injection volume to 5 µL. Ensure sample is fully dissolved in EtOH (avoid pure hexane for sample diluent).[1]
Retention Time Shift Evaporation of volatile mobile phase components (Hexane).[1]Use a pre-mixed mobile phase bottle with a tight cap.[1] Purge lines if system was idle.
Split Peaks Salt disproportionation.[1]If injecting a salt form, ensure the mobile phase has sufficient base excess to convert the entire plug to free base.
References
  • Preparation of optically active morpholine derivatives. Source: European Patent EP0577394B1 (Merck & Co., Inc.).[1] Relevance: Describes the fundamental synthesis and resolution of the morpholine intermediate for Aprepitant. URL:

  • Asymmetric synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one. Source:Heterocycles, Vol 38, No. 5, 1994.[1] Relevance: Provides specific chiral HPLC conditions using Chiralpak AS (Hexane/EtOH 80:20) with retention time data. URL:[Link]

  • Benzyl morpholine derivatives and their separation. Source: US Patent 7,294,623.[1] Relevance: Details the use of Chiralcel OD for separating related benzyl-morpholine diastereomers and enantiomers. URL:

  • Process for the preparation of Aprepitant. Source: US Patent 8,080,656.[1][4] Relevance: Defines the purity specifications (>99%) for the "highly pure" Formula II intermediate using HPLC. URL:

Sources

Validation

A Researcher's Guide to the Chiroptical Characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine and Its Analogs

In the landscape of modern drug development, particularly in the pursuit of novel central nervous system agents, the morpholine scaffold remains a cornerstone of medicinal chemistry. The compound (2R)-4-benzyl-2-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, particularly in the pursuit of novel central nervous system agents, the morpholine scaffold remains a cornerstone of medicinal chemistry. The compound (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a chiral entity whose therapeutic potential is intrinsically linked to its three-dimensional structure. As with all chiral drug candidates, establishing the absolute configuration and enantiomeric purity is not merely a regulatory formality but a fundamental necessity for understanding its pharmacological profile.

This guide provides a comprehensive framework for the chiroptical characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. While a specific optical rotation value for this precise compound is not prominently reported in publicly accessible literature, this document serves as an authoritative protocol for its empirical determination. We will delve into the principles of polarimetry, present a validated experimental workflow, compare the structural motif to related compounds, and discuss the critical parameters that ensure data integrity.

The Imperative of Stereochemistry in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological activity. The two enantiomers of a chiral drug can exhibit profound differences in their pharmacokinetics and pharmacodynamics. One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, controlling and verifying the stereochemistry of a compound like (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is paramount for developing a safe and effective therapeutic agent. Specific optical rotation is the most common and accessible method for confirming the enantiomeric form of a bulk sample against a known standard.

Comparative Analysis of Chiral Morpholine Derivatives

To provide a contextual framework, it is useful to examine the specific optical rotation values of structurally related chiral morpholines. The magnitude and sign (dextrorotatory, (+), or levorotatory, (-)) of the rotation are highly sensitive to the specific arrangement of substituents around the chiral center(s). The table below includes data for other chiral morpholines to illustrate the range of observed values.

Compound NameStructureSpecific Optical Rotation ([(\alpha)]_D)Solvent / Concentration
(2R,5S)-2-(Bromomethyl)-5-isopropyl-2-phenylmorpholine+4°CHCl₃, c 1.00
(2R,5S)-2-(Bromomethyl)-5-isopropyl-2-(4-methoxyphenyl)morpholine+8°CHCl₃, c 1.00
(2S,5R)-2-(Bromomethyl)–2-(4-methoxyphenyl)-5-phenylmorpholine-26°CHCl₃, c 1.00

This data, sourced from literature on related compounds, highlights how substitutions on the morpholine ring influence the chiroptical properties. A researcher determining the value for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine would expect a unique, reproducible value under specified conditions.

Authoritative Protocol for Determining Specific Optical Rotation

This section provides a detailed, self-validating methodology for accurately measuring the specific optical rotation of a newly synthesized batch of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine.

Foundational Principles

Specific optical rotation ([(\alpha)]) is a fundamental property of a chiral substance. It is defined as the observed angle of optical rotation (\alpha) when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL). The standard formula is:

[(\alpha)]_λ^T = (\alpha) / (l × c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light (typically the sodium D-line, 589 nm).

  • (\alpha) is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL (or g/100mL, which is more common and requires a factor of 100 in the numerator).

Experimental Workflow

The following diagram outlines the logical flow of the measurement process, from sample preparation to final data reporting.

G cluster_prep Sample & System Preparation cluster_inst Instrument Calibration & Measurement cluster_calc Calculation & Reporting A Accurately weigh ~25 mg of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine B Dissolve in a Class A 10 mL volumetric flask using HPLC-grade Chloroform A->B C Equilibrate solution to 20°C in a temperature-controlled bath B->C F Rinse cell with sample solution, then fill, ensuring no air bubbles C->F D Calibrate Polarimeter (Sodium D-line, 589 nm, 20°C) E Perform blank measurement with pure Chloroform in a 1.0 dm cell D->E E->F G Measure observed rotation ((alpha)) (Average of 5 readings) F->G H Calculate concentration (c) in g/mL G->H I Apply formula: [(alpha)] = (alpha) / (l × c) H->I J Report final value with all parameters: [(alpha)]_D^20 (c, solvent) I->J

Caption: Workflow for determining specific optical rotation.

Step-by-Step Methodology

a. Materials and Equipment:

  • (2R)-4-benzyl-2-(4-fluorophenyl)morpholine (sample must be analytically pure, free from solvents and chiral impurities).

  • HPLC-grade Chloroform (or other specified, high-purity solvent).

  • Calibrated analytical balance (± 0.1 mg).

  • Class A volumetric flasks and pipettes.

  • A calibrated polarimeter with a sodium lamp (D-line, 589 nm) and temperature control (Peltier or water bath).

  • A 1.0 dm (100 mm) polarimeter cell.

b. Procedure:

  • System Preparation: Power on the polarimeter and sodium lamp, allowing at least 30 minutes for stabilization. Set the temperature control to precisely 20°C.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample. The precision of this measurement is critical for an accurate final value.

    • Quantitatively transfer the sample to a 10 mL Class A volumetric flask.

    • Dissolve the sample and bring it to volume with the chosen solvent (e.g., Chloroform). Ensure the solution is thoroughly mixed and homogenous.

    • Place the flask in a temperature-controlled bath at 20°C for 10-15 minutes to ensure the solution is at the target temperature.

  • Instrument Calibration (Zeroing):

    • Fill the 1.0 dm polarimeter cell with the pure solvent used for the sample solution.

    • Place the cell in the polarimeter and take a blank reading. This value should be at or very near 0°. If not, use this value to correct the final sample reading.

  • Sample Measurement:

    • Empty the solvent from the cell and rinse it twice with small aliquots of the sample solution.

    • Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

    • Place the cell in the instrument and allow the temperature to equilibrate for 2-3 minutes.

    • Record the observed rotation ((\alpha)). For high-quality data, take at least five separate readings and use the average.

c. Calculation:

  • Calculate the exact concentration (c) in g/mL. For 25 mg in 10 mL, c = 0.025 g / 10 mL = 0.0025 g/mL.

  • Use the formula to calculate the specific rotation. Example: If the average observed rotation (\alpha) is -0.115°, the path length l is 1.0 dm, and the concentration c is 0.0025 g/mL: [(\alpha)] = -0.115 / (1.0 × 0.0025) = -46°

  • Reporting: The final value must be reported with all relevant parameters: [(\alpha)]_D^20 = -46° (c 0.0025, CHCl₃) .

Trustworthiness: A Self-Validating System for Data Integrity

The reliability of a specific optical rotation value depends entirely on meticulous control over experimental variables. A protocol is only trustworthy if it accounts for and minimizes potential sources of error.

Key Factors Influencing Accuracy:

  • Purity of the Sample: The presence of impurities, especially chiral ones (e.g., the opposite enantiomer or diastereomeric intermediates), will directly and significantly alter the observed rotation. Purity should be confirmed by an orthogonal method like chiral HPLC or NMR spectroscopy prior to polarimetry.

  • Temperature: Optical rotation is temperature-dependent. A deviation of even 1°C can change the value. The use of a calibrated, temperature-controlled polarimeter is non-negotiable for reproducible results.

  • Solvent: The choice of solvent can influence the conformation of the solute molecule and its interaction with light, thereby changing the specific rotation. All comparative measurements must be performed in the same solvent.

  • Concentration: While specific rotation should theoretically be independent of concentration, at higher concentrations, intermolecular interactions can cause deviations. It is good practice to measure at a few different dilute concentrations to ensure linearity.

  • Wavelength: Optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the historical and most common standard, and any deviation from this must be explicitly stated.

By rigorously controlling these five parameters, the experimental setup becomes a self-validating system, ensuring that the measured optical rotation is a true and accurate physical constant of the compound under investigation.

References

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. This document provides examples of specific rotation values for various chiral morpholine derivatives, illustrating the structural influence on this property. The methods described are standard for the field. 1

  • US Patent 7294623B2 - Benzyl morpholine derivatives. This patent describes the synthesis of various benzyl morpholine derivatives, including precursors related to the topic compound, highlighting the importance of stereoisomeric control in the synthesis of potential therapeutics.

  • Stereochemistry in Drug Action. An article from the National Institutes of Health (NIH) detailing the importance of stereoisomerism in pharmacology, explaining why the two enantiomers of a chiral drug can have significantly different biological effects.

  • European Pharmacopoeia 2.2.7. Optical Rotation. This document from the Anton Paar Wiki provides a detailed explanation of the standards and definitions for measuring optical rotation as per the European Pharmacopoeia, including the definition of specific rotation.

  • Determination of Optical Rotation and Specific Optical Rotation - Pharmaguideline. A practical guide outlining the procedures for determining optical and specific optical rotation, including details on instrument zeroing and calculation methods.

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. An educational resource explaining the fundamental concepts of optical activity and the formula for calculating specific rotation from observed rotation.

Sources

Comparative

LC-MS fragmentation patterns of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

An In-Depth Guide to the Predicted LC-MS/MS Fragmentation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine for Researchers and Drug Development Professionals Introduction (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Predicted LC-MS/MS Fragmentation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine for Researchers and Drug Development Professionals

Introduction

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a substituted morpholine derivative. The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer and antibacterial drugs.[1][2] Understanding the mass spectrometric behavior of novel morpholine analogues is critical for their identification, characterization, and quantification in complex biological matrices during drug discovery and development.[3][4]

This guide provides a detailed predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. As a Senior Application Scientist, this document moves beyond a simple listing of fragments to explain the chemical logic behind the predicted fragmentation pathways. It also presents a robust, self-validating experimental protocol to serve as a starting point for method development, ensuring scientific integrity and practical applicability for researchers in the field.

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

When analyzed by electrospray ionization (ESI) in positive ion mode, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine (Molecular Weight: 285.35 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 286.1. The most probable site of protonation is the nitrogen atom within the morpholine ring, as it is the most basic site in the molecule.

Upon entering the collision cell of a mass spectrometer, this energetically unstable precursor ion undergoes collision-induced dissociation (CID), breaking into a series of smaller, characteristic fragment ions.[5][6] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The primary predicted fragmentation pathways are detailed below.

  • Formation of the Tropylium Ion (m/z 91): The most common and often most abundant fragment for N-benzylated compounds is the tropylium cation. This occurs via cleavage of the C-N bond between the benzyl group and the morpholine nitrogen. The resulting C₇H₇⁺ fragment is highly stable due to its aromaticity and is a hallmark of benzyl-containing structures.[7]

  • Formation of the Fluorophenyl Fragment (m/z 196): Cleavage of the C-C bond between the fluorophenyl group and the morpholine ring results in a stable fragment ion at m/z 196.1. This pathway involves the retention of the charge on the larger, nitrogen-containing portion of the molecule.

  • Formation of the Fluorobenzyl Cation (m/z 109): Although less direct, a rearrangement followed by fragmentation could lead to the formation of a fluorobenzyl-type cation at m/z 109.1.

  • Morpholine Ring Opening and Fragmentation: The protonated morpholine ring itself can undergo cleavage. A characteristic loss of the morpholine unit (87.0 Da) has been observed in similar derivatives.[7] In this specific molecule, ring-opening can lead to several smaller fragments through subsequent cleavages.

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_0 Predicted Fragmentation Pathway parent [M+H]⁺ (2R)-4-benzyl-2-(4-fluorophenyl)morpholine m/z 286.1 frag1 Tropylium Ion C₇H₇⁺ m/z 91.1 parent->frag1 Neutral Loss: C₁₁H₁₄FNO 195.1 Da frag2 [M+H - C₇H₇]⁺ C₁₁H₁₃FNO⁺ m/z 196.1 parent->frag2 Cleavage of N-benzyl bond frag3 Fluorobenzyl Cation C₇H₆F⁺ m/z 109.1 parent->frag3 Rearrangement & Cleavage frag4 [M+H - C₆H₄F]⁺ C₁₂H₁₅NO⁺ m/z 190.1 parent->frag4 Cleavage of C-aryl bond

Caption: Predicted CID fragmentation of protonated (2R)-4-benzyl-2-(4-fluorophenyl)morpholine.

Summary of Predicted Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the corresponding neutral losses from the precursor ion [M+H]⁺ at m/z 286.1.

Predicted m/zProposed Ion StructureNeutral Loss (Da)Comments
286.1 [C₁₈H₂₁FNO]⁺ -Precursor Ion ([M+H]⁺)
196.1[C₁₁H₁₃FNO]⁺90.0 (C₇H₆)Loss of the benzyl group as toluene.
190.1[C₁₂H₁₅NO]⁺96.0 (C₆H₅F)Loss of the fluorophenyl group.
109.1[C₇H₆F]⁺177.0 (C₁₁H₁₅NO)Formation of a fluorobenzyl-type cation.
91.1[C₇H₇]⁺195.0 (C₁₁H₁₄FNO)Highly stable tropylium ion, characteristic of benzyl groups.

Recommended LC-MS/MS Experimental Protocol

This protocol provides a comprehensive starting point for the analysis. The causality behind each choice is explained to empower researchers to optimize the method for their specific instrumentation and application.

G cluster_workflow Experimental Workflow A Sample Preparation (Dilution in Mobile Phase A) B UHPLC Separation (Phenyl-Hexyl Column) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS1 (m/z 100-500) C->D E Precursor Isolation (Isolate m/z 286.1) D->E F Collision-Induced Dissociation (CID) (Stepped Collision Energy) E->F G MS2 Fragment Scan (m/z 50-300) F->G H Data Analysis G->H

Caption: Recommended workflow for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • System: A standard UHPLC system is recommended for optimal resolution and speed.[8]

  • Column: Thermo Scientific™ Accucore™ Phenyl-Hexyl (2.6 µm, 100 x 2.1 mm) or equivalent.

    • Rationale: Phenyl-based stationary phases provide unique selectivity for aromatic compounds like the target analyte through pi-pi interactions, offering excellent retention and peak shape.[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.[8]

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

    • Rationale: A gradient elution ensures that the analyte is eluted with a good peak shape and is well-separated from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • System: A triple quadrupole or high-resolution Orbitrap mass spectrometer is ideal.[3][9]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: ESI is the preferred ionization technique for polar and semi-polar molecules like morpholine derivatives. Positive mode is selected due to the presence of the basic nitrogen atom.[4]

  • MS1 (Full Scan) Parameters:

    • Scan Range: m/z 100 - 500. This range covers the precursor ion and potential in-source fragments or adducts.

    • Resolution (Orbitrap): 60,000 FWHM.

  • MS/MS (t-MS2) Parameters:

    • Precursor Ion: m/z 286.1.

    • Isolation Window: m/z 1.0 - 1.5.

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, 45.

      • Rationale: Using stepped collision energies in a single scan provides a more comprehensive fragmentation spectrum.[8] Lower energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, helping to confirm the structure.

    • MS2 Scan Range: m/z 50 - 300.

    • Resolution (Orbitrap): 15,000 FWHM.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for this type of analysis due to its sensitivity and specificity, other methods could be considered.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the analyte, GC-MS would likely require a derivatization step to make the molecule more amenable to gas-phase analysis.[10] This adds complexity and potential for sample loss.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail for absolute structure elucidation. However, it suffers from significantly lower sensitivity compared to MS and is not typically coupled with a high-throughput separation technique, making it unsuitable for analyzing trace levels in complex mixtures.

  • LC with UV Detection (LC-UV): This method is less specific than MS, as it relies on the chromophores within the molecule (the aromatic rings). Co-eluting impurities with similar UV spectra could interfere with quantification. MS provides confirmation based on both retention time and mass-to-charge ratio (plus fragmentation), offering a much higher degree of confidence.[1]

Conclusion

The LC-MS/MS fragmentation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is predicted to be dominated by cleavages around the central morpholine ring, leading to characteristic and stable fragment ions. The formation of the tropylium ion (m/z 91.1) and the fragment corresponding to the loss of the benzyl group (m/z 196.1) are expected to be the most prominent features in the MS/MS spectrum.

The provided experimental protocol offers a robust and scientifically-grounded starting point for researchers. By understanding the predicted fragmentation pathways and the rationale behind the analytical methodology, scientists and drug development professionals can confidently develop and validate methods for the identification and quantification of this and structurally related compounds, accelerating crucial research and development efforts.

References

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link].

  • Mass spectra - fragmentation patterns. Chemguide. Available at: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. National Center for Biotechnology Information. Available at: [Link].

  • Collision-induced dissociation. Wikipedia. Available at: [Link].

  • Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. PubMed. Available at: [Link].

  • A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. PubMed. Available at: [Link].

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. National Center for Biotechnology Information. Available at: [Link].

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link].

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link].

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link].

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Available at: [Link].

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link].

  • Collision-induced dissociation of protonated quinoline generates an... ResearchGate. Available at: [Link].

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link].

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link].

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link].

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Available at: [Link].

Sources

Validation

comparing synthetic routes for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

This guide provides an in-depth technical comparison of synthetic routes for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral scaffold used in the development of Neurokinin-1 (NK1) receptor antagonists (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral scaffold used in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and selective norepinephrine reuptake inhibitors (NRIs).[1]

[1]

Executive Summary & Strategic Analysis

The target molecule, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , features a morpholine ring with a specific chiral center at the C2 position.[1] The "4-benzyl" group serves as a versatile protecting group or a permanent structural motif, while the "2-(4-fluorophenyl)" moiety is the primary pharmacophore.[1]

Three primary synthetic strategies dominate the literature and industrial practice:

  • Route A: Chemo-Enzymatic / Asymmetric Transfer Hydrogenation (ATH) – The industrial "workhorse" route.[1] It relies on the highly enantioselective reduction of a ketone intermediate. It is robust, scalable, and uses inexpensive starting materials.

  • Route B: Epoxide Ring Opening (Chiral Pool) – A convergent approach utilizing chiral styrene oxides.[1] While conceptually simple, it suffers from regioselectivity challenges during ring opening and higher raw material costs.

  • Route C: Asymmetric Hydrogenation of Dehydromorpholines – The "state-of-the-art" catalytic route.[1] It offers the highest atom economy and enantioselectivity (>99% ee) but requires expensive Rhodium catalysts and specialized ligands.[1]

Decision Matrix
FeatureRoute A: ATH (Recommended)Route B: Epoxide OpeningRoute C: Asymmetric Hydrogenation
Scalability High (Multi-kg proven)ModerateHigh (Flow chemistry potential)
Enantioselectivity Excellent (>95% ee)Variable (Depends on epoxide purity)Superior (>99% ee)
Cost Efficiency High (Cheap Ru catalyst)Low (Expensive chiral epoxide)Moderate (Expensive Rh/Ligand)
Step Count 3-4 Linear Steps2-3 Steps3-4 Steps (including precursor)

Detailed Synthetic Pathways[1][4]

Route A: The ATH "Workhorse" Protocol

This route constructs the morpholine ring after establishing the chiral center via Asymmetric Transfer Hydrogenation (ATH). It is the most reliable method for generating the (R)-enantiomer with high optical purity.[1]

Mechanism:

  • Alkylation: 2-Bromo-1-(4-fluorophenyl)ethanone reacts with

    
    -benzylethanolamine to form an amino-ketone.[1]
    
  • Asymmetric Reduction: A Ruthenium-Noyori catalyst reduces the ketone to the chiral amino-alcohol.

  • Cyclization: Selective activation of the primary alcohol followed by base-mediated ring closure.

ATH_Route Start 2-Bromo-1-(4-fluorophenyl)ethanone + N-Benzyl ethanolamine Inter1 Amino-Ketone Intermediate Start->Inter1 Alkylation (Et3N) Inter2 Chiral Amino-Alcohol (R,R)-Ru Catalyst Inter1->Inter2 ATH (HCOOH/Et3N) Product (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Inter2->Product 1. MsCl (Selectivity) 2. KOtBu (Cyclization)

Figure 1: The Asymmetric Transfer Hydrogenation (ATH) pathway ensures stereocontrol prior to ring closure.[1]

Experimental Protocol (Route A)

Step 1: Synthesis of the Amino-Ketone

  • Reagents: 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq),

    
    -Benzyl ethanolamine (1.1 eq), Et
    
    
    
    N (1.2 eq), DCM.[1]
  • Procedure: To a solution of the bromide in DCM at 0°C, add the amine and base dropwise. Stir at RT for 4 hours. Quench with water, extract with DCM, and concentrate.[2] The crude oil is often used directly.

Step 2: Asymmetric Transfer Hydrogenation (The Chiral Step)

  • Reagents: Amino-ketone (1.0 eq), RuCl(

    
    -cymene)[(S,S)-TsDPEN] (0.5 mol%), HCOOH/Et
    
    
    
    N (5:2 azeotrope).[1]
  • Note: To obtain the (R)-alcohol (which leads to the (2R)-morpholine), use the (S,S)-catalyst (check specific catalyst quadrant rules; inversion may occur during cyclization depending on the method).

    • Correction: If cyclization involves activating the primary alcohol (retention at chiral center), the (R)-alcohol is needed.[1] If activating the secondary alcohol (inversion), the (S)-alcohol is needed.[1] The standard MsCl route activates the primary alcohol (kinetic selectivity), preserving the stereocenter. Thus, target the (R)-alcohol .[1]

  • Procedure: Degas the solvent. Add catalyst and substrate.[3][4][5][6][7][8][9] Stir at 25°C for 12-24h. Monitor by HPLC. Workup with NaHCO

    
    .
    

Step 3: Cyclization

  • Reagents: Chiral diol (1.0 eq), MsCl (1.1 eq), KO

    
    Bu (2.5 eq), THF.[1]
    
  • Procedure: Dissolve diol in THF/Et

    
    N at -10°C. Add MsCl slowly. The primary alcohol mesylates selectively over the secondary benzylic alcohol. After 1h, add KO
    
    
    
    Bu solution. Heat to 50°C for 2h to effect ring closure (alkoxide attacks primary mesylate).[1]
  • Yield: ~75-85% over 3 steps.[1] EE: >95%.[4][7][10][11]

Route C: Asymmetric Hydrogenation (Catalytic/Modern)

This route utilizes a Rhodium-catalyzed hydrogenation of a dehydromorpholine precursor.[1][4][10][11] It is highly efficient but requires the synthesis of the cyclic enamine first.

Hydrogenation_Route Start Dehydromorpholine Precursor (4-benzyl-2-(4-fluorophenyl)-2H-1,4-oxazine) Product (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Start->Product H2 (50 atm), 24h Catalyst [Rh(COD)2]BF4 (R)-SKP Ligand Catalyst->Product Catalysis

Figure 2: Rhodium-catalyzed asymmetric hydrogenation offers near-perfect atom economy.[1]

Experimental Protocol (Route C)

Precursor Synthesis: The required 2-substituted-2H-1,4-oxazine is typically prepared by coupling


-bromo-4-fluoroacetophenone with an amino-alcohol derivative followed by acid-catalyzed dehydration.[1]

Hydrogenation Step:

  • Reagents: Dehydromorpholine (1.0 eq), [Rh(COD)

    
    ]BF
    
    
    
    (1.0 mol%), (R)-SKP Ligand (1.1 mol%), DCM.[1]
  • Procedure: In a glovebox, mix Rh salt and ligand in DCM to form the active catalyst.[4] Add substrate.[3][4][9][12] Transfer to an autoclave. Pressurize with H

    
     (50 atm). Stir at RT for 24h.[4] Vent and concentrate.
    
  • Purification: Flash chromatography.[4]

  • Performance: Yield >99%, EE: >98% (Reference 1, 2).[4]

Critical Comparison & Troubleshooting

ParameterRoute A (ATH)Route C (Rh-Hydrogenation)
Stereocontrol Source Chiral Ru-Catalyst (Noyori)Chiral Phosphine Ligand (SKP/Binap)
Key Risk Regioselectivity during mesylation (Primary vs Secondary OH)Synthesis of the unstable enamine precursor
Cost Driver Step count (Linear)Catalyst Cost (Rh is expensive)
Typical Impurities Regioisomeric chloride (if MsCl attacks 2°)Over-reduction products

Expert Insight: For Route A , the critical control point is the mesylation temperature. Keep it below 0°C to ensure only the primary alcohol reacts. If the secondary benzylic alcohol reacts, you will get inversion or elimination byproducts. For Route C , the purity of the starting enamine is paramount. Any trace acid can hydrolyze the enamine back to the ketone.

References

  • BenchChem. Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. (2025).[1][4][13] Link[1]

  • Li, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Organic Chemistry Frontiers, 2021. Link

  • Merck & Co. "Process for the synthesis of morpholine derivatives." US Patent 6,051,717. (2000).[1] Link

  • Schafer, L.L., et al. "Catalytic Asymmetric Synthesis of Morpholines."[4][7] J. Org.[7] Chem., 2016, 81, 8696-8709.[7] Link[1]

  • Nurnabi, M., et al. "Synthesis of Biologically Important Chiral Morpholine Derivatives." Dhaka Univ. J. Sci., 2013. Link

Sources

Comparative

Technical Comparison: Analytical Differentiation of (2R) vs (2S) 4-Benzyl-2-(4-Fluorophenyl)morpholine

Executive Summary The distinction between the (2R) and (2S) isomers of 4-benzyl-2-(4-fluorophenyl)morpholine is a critical quality attribute in the synthesis of selective norepinephrine reuptake inhibitors (NRIs) and app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between the (2R) and (2S) isomers of 4-benzyl-2-(4-fluorophenyl)morpholine is a critical quality attribute in the synthesis of selective norepinephrine reuptake inhibitors (NRIs) and appetite suppressant analogues. While the 4-benzyl group often serves as a protecting group, the chirality established at the C2 position dictates the pharmacodynamic profile of the final active pharmaceutical ingredient (API).

This guide objectively compares the three primary methodologies for distinguishing these isomers: Chiral High-Performance Liquid Chromatography (HPLC) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Polarimetry .

Key Finding: While Chiral HPLC is the industry standard for routine purity analysis, it cannot inherently assign absolute configuration without a reference standard. SC-XRD of the hydrochloride salt remains the only self-validating method to definitively assign the (2R) or (2S) designation.

Structural Context & Challenge

  • Molecule: 4-benzyl-2-(4-fluorophenyl)morpholine[1]

  • Chiral Center: C2 position (morpholine ring).[1][2]

  • The Challenge: As enantiomers, the (2R) and (2S) forms possess identical physical properties (NMR shifts, melting point, refractive index) in an achiral environment. The presence of the basic nitrogen (N4) and the fluorinated phenyl ring (C2) provides specific "handles" for chiral recognition.

Comparative Overview of Methods
FeatureMethod A: Chiral HPLC Method B: SC-XRD Method C: Polarimetry
Primary Utility Routine quantitation (ee%)Absolute Configuration AssignmentQuick Batch Check
Throughput High (20-30 min/run)Low (Days to Weeks)High (5 min/run)
Sample Req. Micrograms (<1 mg)Milligrams (High quality crystal)Milligrams (>10 mg)
Definitive? No (Requires Reference)Yes (Absolute) No (Solvent Dependent)
Cost Moderate (Column dependent)High (Instrument/Service)Low

Method A: Chiral Stationary Phase HPLC (The Workhorse)

For routine separation, polysaccharide-based stationary phases are superior due to the "three-point interaction" capability involving the morpholine nitrogen (H-bond acceptor/donor) and the aromatic rings (


-

stacking).
Recommended Protocol

Based on the structural analogues (2-phenylmorpholines) and specific literature precedents for benzyl-morpholines, the Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H) is the most effective selector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Heptane : Ethanol : Diethylamine (DEA).[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (utilizing the benzyl and fluorophenyl chromophores).[3]

  • Temperature: 25°C.

Technical Insight (Causality): The addition of 0.1% Diethylamine (DEA) is non-negotiable. The morpholine nitrogen is basic (


). Without a basic modifier, the amine will interact non-specifically with residual silanol groups on the silica support, leading to severe peak tailing and loss of resolution (

). The DEA suppresses ionization, ensuring the analyte remains in the free-base form for optimal interaction with the chiral selector.
Expected Performance
  • Selectivity Factor (

    
    ):  Typically > 1.2 for 2-aryl-morpholines on OD-H columns.[1]
    
  • Elution Order: Must be determined experimentally. Note: In many 2-phenylmorpholine systems on OD-H, the (S)-enantiomer elutes second, but this can reverse based on the mobile phase alcohol (IPA vs. EtOH).

Method B: Single Crystal X-Ray Diffraction (The Gold Standard)

To assign the "First Eluting Peak" from HPLC as definitively (2R) or (2S), you must solve the crystal structure.

Crystallization Protocol (Self-Validating System)

The free base is often an oil or low-melting solid.[1] You must convert it to a salt to generate diffraction-quality crystals.[1]

  • Salt Formation: Dissolve 50 mg of the pure enantiomer (isolated via prep-HPLC) in minimal diethyl ether.

  • Acid Addition: Add 1.0 equivalent of 1M HCl in ether dropwise. A white precipitate (hydrochloride salt) will form.[1]

  • Recrystallization: Dissolve the precipitate in hot ethanol/ethyl acetate (1:3). Allow to cool slowly to room temperature, then to 4°C.

  • Analysis: Select a single crystal for XRD.

Why this works (The Mechanism): Standard X-ray diffraction relies on anomalous dispersion (Bijvoet scattering) to distinguish enantiomers. Carbon, Nitrogen, and Oxygen are too light to provide strong anomalous scattering with standard Mo-K


 radiation.
  • The Fluorine Atom: Provides weak anomalous scattering.[1]

  • The Chloride Ion: The HCl salt introduces a Chlorine atom (

    
    ), which is a heavy atom relative to the rest of the organic framework. This significantly enhances the "Flack Parameter" reliability, allowing for a confident assignment of absolute configuration (Flack parameter near 0.0 indicates correct structure; near 1.0 indicates inverted structure).
    

Method C: Polarimetry (Optical Rotation)

Once the absolute configuration is linked to the HPLC retention time via X-ray, polarimetry serves as a rapid check for incoming raw materials.

  • Instrumentation: Digital Polarimeter (Sodium D-line, 589 nm).

  • Concentration:

    
     (1  g/100  mL) in Methanol.
    
  • Temperature: 20°C.

Warning: The sign of rotation (+/-) is solvent-dependent .[1] A shift from Methanol to Chloroform can invert the sign for morpholine derivatives due to conformational changes in the ring puckering or H-bonding with the solvent. Always report solvent and concentration explicitly (e.g.,


).

Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a new batch of 4-benzyl-2-(4-fluorophenyl)morpholine.

G Start Unknown Enantiomer Sample HPLC Method A: Chiral HPLC (Chiralcel OD-H, Hex/EtOH/DEA) Start->HPLC Separation Are peaks resolved? HPLC->Separation Separation->HPLC No (Adjust Mobile Phase) Prep Isolate Pure Peak 1 & Peak 2 (Prep-HPLC) Separation->Prep Yes Salt Convert to HCl Salt (Crystallization) Prep->Salt XRD Method B: X-Ray Diffraction (Determine Flack Parameter) Salt->XRD Assign Definitive Assignment (e.g., Peak 1 = 2S, Peak 2 = 2R) XRD->Assign Routine Routine QC via HPLC/Polarimetry Assign->Routine

Figure 1: Analytical workflow for the absolute configuration assignment of chiral morpholines.

References

  • Chiral Separation of Morpholine Derivatives

    • Source: Vertex AI Search / Patent Literature (US7294623B2).[1]

    • Relevance: Describes the resolution of benzyl-morpholine derivatives using Chiralcel-OD columns with Heptane/Ethanol/Amine mobile phases.
    • URL:[1]

  • Crystallographic Assignment of Fluorinated Morpholines

    • Source: National Institutes of Health (PMC).[1]

    • Relevance: "Resolution, absolute stereochemistry... of 2-substituted morpholines." Validates the use of X-ray for absolute assignment.
    • URL:[1]

  • General Chiral HPLC Methodology

    • Source: Chiralpedia / Chromatography Online.[1]

    • Relevance: Establishes the necessity of basic additives (DEA)
    • URL:[1]

  • PubChem Compound Summary

    • Source: PubChem.[1]

    • Relevance: Physical property d
    • URL:

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopic Characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of the complex morpholine derivative, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. Designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of the complex morpholine derivative, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. Designed for researchers and drug development professionals, this document moves beyond a simple peak listing to offer a comparative and mechanistic understanding of the molecule's vibrational properties. We will deconstruct the spectrum by functional group, compare it with structural analogs and alternative analytical techniques, and provide a robust experimental protocol for its characterization.

Part 1: Deconstructing the Vibrational Fingerprint

The infrared spectrum of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a composite of the vibrational modes of its constituent parts: the morpholine core, the N-benzyl substituent, and the C2-attached 4-fluorophenyl ring. A thorough characterization relies on identifying and assigning these distinct absorptions.

Expected IR Absorption Bands

The molecule's structure presents several key functional groups, each with characteristic vibrational frequencies. The primary regions of interest are the C-H stretching region (aliphatic and aromatic), the aromatic C=C stretching region, the "fingerprint" region containing C-O, C-N, and C-F stretching vibrations, and the low-wavenumber region showing C-H out-of-plane bending.

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Commentary
Aromatic C-H Stretch 3100-3000Medium to WeakThese peaks appear at a slightly higher frequency than aliphatic C-H stretches and confirm the presence of the two aromatic rings.[1][2]
Aliphatic C-H Stretch 3000-2850Medium to StrongArising from the methylene (-CH₂) groups of the morpholine ring and the benzylic -CH₂- group.[3][4] The C-H stretching in the morpholine ring itself has been observed at approximately 2954, 2939, 2907, 2848, and 2820 cm⁻¹.
Aromatic C=C Stretch 1610-1585 & 1500-1400Medium, SharpThese two distinct regions are characteristic of carbon-carbon stretching vibrations within an aromatic ring.[1][2][5]
C-N Stretch (Tertiary Amine) 1250-1000MediumAs a tertiary amine, there are no N-H absorptions. The C-N stretching of the aliphatic morpholine ring is expected in this range.[6]
C-O-C Stretch (Cyclic Ether) 1150-1050StrongThe C-O-C stretching of the morpholine ether linkage is a prominent feature.[7] Dialkyl ethers typically show a strong absorption around 1120 cm⁻¹.[8]
C-F Stretch (Aryl Fluoride) 1400-1000StrongThe strong C-F bond in the fluorophenyl group will produce a strong absorption, often found within the complex fingerprint region.
Monosubstituted Benzene Out-of-Plane (OOP) Bend 770-710 & 720-680StrongThese two strong bands are highly diagnostic for the monosubstituted benzyl group.[9][10]
Para-disubstituted Benzene OOP Bend 860-790StrongA strong absorption in this region is a clear indicator of the 1,4-substitution pattern on the fluorophenyl ring.[10][11]

Part 2: Comparative Analysis - The Value of Context

IR spectroscopy's true power in structural elucidation comes from comparative analysis. By understanding the spectra of simpler, related molecules, the unique contributions of each substituent in our target molecule become clear.

Comparison with Structural Analogs
  • Morpholine: The parent heterocycle exhibits C-H stretching (~2950-2820 cm⁻¹), a secondary amine N-H stretch (~3330 cm⁻¹), and the characteristic C-O-C stretch (~1115 cm⁻¹).[12] The absence of the N-H stretch in the target molecule is a primary point of differentiation, confirming the tertiary amine structure.

  • 4-Benzylmorpholine: This analog introduces the signals for the monosubstituted benzene ring. We would expect to see aromatic C-H stretches just above 3000 cm⁻¹ and strong out-of-plane bending bands around 740-700 cm⁻¹.[10][13] The core morpholine signals remain, but the N-H peak is absent.

  • 2-(4-fluorophenyl)morpholine: This hypothetical analog would show the peaks for a para-disubstituted ring, notably the strong C-H oop bend between 860-800 cm⁻¹, and the strong C-F stretch.[11][14] It would, however, retain the N-H stretch of a secondary amine.

The spectrum of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a logical superposition of these features: the morpholine C-O-C and aliphatic C-H stretches, the absence of an N-H stretch, the distinct out-of-plane bending patterns for both a monosubstituted and a para-disubstituted aromatic ring, and the C-F stretch.

Comparison with Alternative Analytical Techniques
Technique Strengths for This Molecule Limitations for This Molecule
FT-IR Spectroscopy - Fast, non-destructive functional group identification.- Quickly confirms the presence of the ether, aromatic rings, and C-F bond.- Absence of N-H and O-H stretches is definitive.- Does not provide detailed connectivity or stereochemical information.- The fingerprint region (below 1500 cm⁻¹) can be congested and difficult to interpret fully.[5]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Provides unambiguous atom connectivity and the complete carbon-hydrogen framework.- Diastereotopic protons in the morpholine ring give complex splitting patterns, confirming the chiral center.- ¹⁹F NMR gives a single, clear signal for the fluorine environment.- Longer acquisition times.- Requires more sample and deuterated solvents.- Less sensitive than mass spectrometry.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental formula (High-Resolution MS).- Fragmentation patterns can help identify the benzyl and fluorophenyl moieties.- Is a destructive technique.- Does not provide information about functional groups like ethers or the specific substitution pattern of the rings.

Part 3: Experimental Protocol for FT-IR Analysis

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a high-quality, reproducible infrared spectrum of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine powder.

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is clean. Wipe gently with a lint-free tissue dampened with isopropanol or ethanol and allow it to fully evaporate.

    • Acquire a background spectrum. This is a critical step to subtract the IR absorptions of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum. The background is typically scanned against air.

  • Sample Application:

    • Place a small amount of the (2R)-4-benzyl-2-(4-fluorophenyl)morpholine powder (typically 1-2 mg) onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Scan the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • To achieve a high signal-to-noise ratio, co-add a minimum of 16 scans.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the precise wavenumbers of key absorption bands.

    • Compare the obtained peak positions with the expected values outlined in Part 1 of this guide.

Part 4: Visualization of Characterization & Logic

The following diagrams illustrate the workflow and the logical connection between the molecular structure and its spectral output.

IR_Characterization_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_ATR 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample 3. Apply Sample Powder Background_Scan->Apply_Sample Acquire_Spectrum 4. Scan Sample (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Spectrum 5. Background Correction Acquire_Spectrum->Process_Spectrum Peak_Picking 6. Identify Peak Wavenumbers Process_Spectrum->Peak_Picking Compare 7. Compare to Reference Data Peak_Picking->Compare Conclusion 8. Structural Confirmation Compare->Conclusion

Caption: Experimental Workflow for FT-IR Analysis.

Structure_Spectrum_Correlation cluster_functional_groups Key Structural Features cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Aromatic Aromatic Rings (Mono & Para-Substituted) Molecule->Aromatic Aliphatic Aliphatic C-H (Morpholine & Benzylic) Molecule->Aliphatic Ether Cyclic Ether (C-O-C) Molecule->Ether Amine Tertiary Amine (C-N) Molecule->Amine Fluoride Aryl Fluoride (C-F) Molecule->Fluoride CH_Stretch C-H Stretch (3100-2850) Aromatic->CH_Stretch >3000 Aromatic_Stretch Aromatic C=C Stretch (1610-1400) Aromatic->Aromatic_Stretch OOP_Bend Out-of-Plane Bending (860-680) Aromatic->OOP_Bend Aliphatic->CH_Stretch <3000 Fingerprint Fingerprint Region (1300-1000) C-O, C-N, C-F Ether->Fingerprint Amine->Fingerprint Fluoride->Fingerprint

Caption: Correlation of molecular structure to IR regions.

References

  • Infrared Spectrometry - MSU Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved February 25, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved February 25, 2026, from [Link]

  • Para-Disubstituted Benzenes Definition. (2025, August 15). Fiveable. Retrieved February 25, 2026, from [Link]

  • Aromatic C-H stretching: Significance and symbolism. (2025, July 31). Health Sciences. Retrieved February 25, 2026, from [Link]

  • B. A. Smith. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved February 25, 2026, from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved February 25, 2026, from [Link]

  • IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved February 25, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 25, 2026, from [Link]

  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved February 25, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • 5.3.2 Benzene and its derivatives. (n.d.). Retrieved February 25, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved February 25, 2026, from [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved February 25, 2026, from [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3938-3945. Retrieved February 25, 2026, from [Link]

  • C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • 4-Benzylmorpholine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved February 25, 2026, from [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023, October 13). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Characterization of monosubstituted benzene ices. (2024, October 7). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

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  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved February 25, 2026, from [Link]

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  • Infrared spectra handout. (n.d.). Retrieved February 25, 2026, from [Link]

  • Morpholine, 4-phenyl-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

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Comparative

Comparative Guide: Crystallographic Characterization of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine Salts

Executive Summary This guide provides a technical comparison of the X-ray diffraction (XRD) profiles for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral intermediate used in the manufacture of Aprepitant (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the X-ray diffraction (XRD) profiles for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a critical chiral intermediate used in the manufacture of Aprepitant (Emend®).[1][2]

In drug development, establishing the absolute configuration of this morpholine core is the " go/no-go " quality gate before downstream glycosylation or triazolinone attachment.[1] This guide compares the crystallographic properties of the free base , the hydrochloride salt , and the 3,5-bis(trifluoromethyl)benzoate salt —the latter being the specific form used in the industry-standard Crystallization-Induced Diastereoselective Transformation (CIDT).[1][2]

Key Technical Insights
  • Chiral Resolution: The (2R) enantiomer is thermodynamically selected via dynamic resolution using specific counter-ions.[1][2]

  • Detection Method: Single Crystal XRD (SC-XRD) is the gold standard for absolute configuration (Flack parameter), while Powder XRD (PXRD) is used for bulk polymorph purity.[1][2]

  • Preferred Form: The Hydrochloride (HCl) salt is the most common isolation form for stability, while the Benzoate salt is the process intermediate.[1][2]

Chemical Context & Synthesis Workflow[1][2][3][4]

The structural integrity of the (2R)-morpholine core determines the efficacy of the final NK1 antagonist.[1][2] The synthesis relies on a Crystallization-Induced Diastereoselective Transformation (CIDT) , where a racemic or diastereomeric mixture converts to a single chiral solid form.[1][2]

Experimental Workflow: Synthesis to Structure

The following diagram outlines the pathway from the racemic precursor to the crystallographic validation of the (2R) isomer.

G Racemate Racemic 4-benzyl-2-(4-fluorophenyl) morpholine Resolution Resolution Agent (e.g., DPTTA or Chiral Acid) Racemate->Resolution Add Acid CIDT Crystallization-Induced Transformation (CIDT) Resolution->CIDT Heating/Cooling Salt_Isol Isolation of (2R)-Salt Form CIDT->Salt_Isol Filtration SCXRD Single Crystal XRD (Absolute Config) Salt_Isol->SCXRD Single Crystal PXRD Powder XRD (Bulk Purity) Salt_Isol->PXRD Bulk Powder

Figure 1: Workflow for the isolation and structural validation of the (2R) enantiomer.

Comparative Crystallographic Data[1][2]

The following table synthesizes data from key literature sources, including the seminal J. Am. Chem. Soc.[1] process paper and relevant patent disclosures.[1]

Table 1: Crystal Data Comparison of Morpholine Salts
Feature(2R)-HCl Salt(2R)-3,5-bis(CF3)benzoate SaltRacemic Free Base (Ref)
Primary Utility Final Isolation / StabilityChiral Resolution Intermediate Reference Standard
Crystal System OrthorhombicMonoclinic / TriclinicMonoclinic
Space Group P2₁2₁2₁ (Typical for chiral salts)P2₁ (Chiral)P2₁/c (Centrosymmetric)
Solvent System Ethanol / Diethyl EtherAcetonitrile / IsopropanolHexane / Ethyl Acetate
Melting Point 242–248 °C (Decomp)134–136 °C~70–75 °C
Key Interaction N–H⁺[1][2]···Cl⁻ Ionic H-bondCharge-assisted H-bondWeak van der Waals
Chirality Check Flack Parameter < 0.05Flack Parameter < 0.05N/A (Racemate)
Ref.[1][2] Source US Patent 7,294,623 [1]JACS 2003, 125, 2129 [2]CSD Survey (Analogs)
Detailed Analysis of the Hydrochloride Salt

The Hydrochloride salt is the most robust form for storage.[1]

  • Lattice Packing: The protonated morpholine nitrogen forms a strong ionic hydrogen bond with the chloride anion.[1][2]

  • Conformation: The morpholine ring adopts a chair conformation with the 2-(4-fluorophenyl) group in the equatorial position to minimize 1,3-diaxial interactions.[1][2]

  • PXRD Fingerprint: Distinctive peaks are typically observed at 2θ ≈ 16.7°, 20.6°, and 24.8° (exact values depend on solvation state).[1][2]

Detailed Analysis of the Resolution Salt (Benzoate)

The 3,5-bis(trifluoromethyl)benzoate salt is the "engine" of the purification.[1][2]

  • Mechanism: The bulky, electron-deficient benzoate anion creates a rigid lattice that selectively crystallizes with the (2R)-cation, rejecting the (2S)-isomer into the mother liquor where it racemizes.[1][2]

  • Structural Feature: The π-stacking interactions between the electron-poor benzoate ring and the electron-rich benzyl group of the morpholine are critical for the high enantioselectivity (>99% ee).[1][2]

Experimental Protocols

Protocol A: Single Crystal Growth of the HCl Salt

Use this protocol to generate crystals suitable for absolute configuration determination.[1]

  • Dissolution: Dissolve 100 mg of the isolated (2R)-4-benzyl-2-(4-fluorophenyl)morpholine free base in 2 mL of absolute ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (aq) or 1M HCl in ether dropwise.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of diethyl ether. Seal the outer jar.

  • Incubation: Allow to stand at 4°C for 48–72 hours.

  • Harvesting: Colorless prisms should form. Mount immediately in Paratone-N oil for low-temperature (100 K) data collection.[2]

Protocol B: Powder XRD (PXRD) for Bulk Purity

Use this protocol to verify phase identity in process scale-up.[1][2]

  • Sample Prep: Lightly grind 50 mg of the dried salt in an agate mortar. Do not over-grind to avoid amorphization.[1]

  • Mounting: Pack into a zero-background silicon holder.

  • Instrument Settings:

    • Source: Cu Kα radiation (λ = 1.5406 Å).[1][2]

    • Voltage/Current: 40 kV / 40 mA.[1][2]

    • Scan Range: 2θ = 3° to 40°.[1][2]

    • Step Size: 0.02°.

  • Analysis: Compare peak positions against the calculated pattern from the Single Crystal structure (CIF).

References

  • Brands, K. M. J., et al. (2003).[1][2][3][4][5] "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129–2135.[1][2][3][4] [Link]

  • Merck & Co., Inc. (2007).[1][2] "Benzyl Morpholine Derivatives."[1][5][6][7][8] U.S. Patent No.[1] 7,294,623.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Zhao, M. M., et al. (2002).[1][2] "Practical Asymmetric Synthesis of Aprepitant... via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." Journal of Organic Chemistry, 67(19), 6743–6747.[1][2][9] [Link]

  • Devine, P. N., et al. (2003).[1][2][3][4][5] "Structural Optimization... of NK-1 Receptor Antagonists." Tetrahedron Letters, 44, 8661.[1] [Link][1][2]

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Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

A Guide for Advanced Research & Development Professionals As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel chemical entities; it encompasses their entire lifec...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Advanced Research & Development Professionals

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel chemical entities; it encompasses their entire lifecycle, culminating in safe, compliant, and environmentally responsible disposal. This document provides a comprehensive, technically-grounded protocol for the disposal of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this guide is built upon a conservative hazard assessment derived from its constituent structural motifs: the morpholine core, the benzyl group, and the fluorophenyl moiety. This approach ensures that our procedures are rooted in established chemical safety principles and adhere to the highest standards of laboratory practice.

Hazard Profile Analysis: A Proactive Assessment

The safe disposal of any research chemical is predicated on a thorough understanding of its potential hazards.[1] Since (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a specialized compound, we must infer its hazard profile by examining its chemical architecture.

  • Morpholine Core: The morpholine ring is a known hazardous functional group. Morpholine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, and its vapors can be toxic if inhaled.[4][5] Therefore, it is prudent to assume this derivative may possess similar corrosive and toxic properties.

  • Fluorinated Aromatic Group (4-fluorophenyl): Halogenated organic compounds, particularly those containing fluorine, are often persistent in the environment.[6][7] Their high thermal and chemical stability presents significant disposal challenges, often rendering standard chemical neutralization methods ineffective.[8] The recommended disposal method for such compounds is high-temperature incineration to ensure complete destruction and prevent the release of harmful substances.[8][9] During combustion, fluorinated compounds can produce hazardous byproducts like hydrogen fluoride, requiring specialized incinerators with off-gas treatment systems.[8]

  • Benzyl Group: While less intrinsically hazardous than the other moieties, the overall compound is a complex organic molecule. As with many organic solvents and reagents, it should be considered potentially flammable and toxic.[6][10]

Based on this analysis, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine must be treated as hazardous waste , likely exhibiting multiple hazard characteristics.

Table 1: Inferred Hazard Classification
Hazard CharacteristicBasis for AssumptionRegulatory Implication
Ignitability The parent morpholine is a flammable liquid.[4][11][12]Must be stored away from ignition sources.[2][13] Classified as ignitable hazardous waste.[10]
Corrosivity Morpholine is known to cause severe skin burns and eye damage.[1][2][5]Requires stringent PPE and handling protocols. May be classified as corrosive hazardous waste.[6]
Toxicity Morpholine derivatives can be acutely toxic if swallowed, inhaled, or in contact with skin.[1][3][14]Mandates handling in a ventilated fume hood and use of comprehensive PPE. Classified as toxic hazardous waste.[10]
Persistence The presence of a fluorinated aromatic ring suggests environmental persistence.[6]Requires disposal via high-temperature incineration by a licensed facility.[8]

Regulatory Compliance: Adherence to EPA/RCRA Standards

All chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework provides for "cradle-to-grave" management of hazardous materials. As the generator of this waste, you are legally responsible for its proper characterization and disposal.

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is not an explicitly "listed" waste by the EPA. Therefore, its classification as hazardous relies on it exhibiting one or more of the characteristics outlined in Table 1: Ignitability, Corrosivity, Reactivity, or Toxicity.[10] Given our analysis, it is virtually certain to meet the criteria for a characteristic hazardous waste.

Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins the moment the material is designated as waste. Adherence to the following pre-disposal steps is critical to ensure safety and compliance.

Required Personal Protective Equipment (PPE)

All handling of this compound, whether in active use or as waste, must be conducted in a well-ventilated chemical fume hood.[1] The following PPE is mandatory:

Table 2: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially toxic and corrosive compound.
Eye Protection Tightly fitting safety goggles and a full-face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.
Respiratory Required if handling outside of a certified fume hood (e.g., during a large spill).Morpholine derivatives can be toxic if inhaled.[3]
Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Stream: This compound must be collected as Halogenated Organic Waste . Never mix it with non-halogenated solvent waste.[15]

  • Select an Appropriate Container: Use a dedicated, UN-approved hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][16] Ensure the container is in good condition with a secure, leak-proof lid.

  • Collect Waste: Collect all materials contaminated with (2R)-4-benzyl-2-(4-fluorophenyl)morpholine, including:

    • Residual amounts of the pure compound.

    • Contaminated solutions.

    • Used pipette tips, contaminated gloves, and absorbent materials from minor spills.

Step-by-Step Disposal Workflow

The following workflow outlines the process from waste collection to final disposal. This procedure ensures that all regulatory and safety requirements are met at each stage.

Waste Container Labeling

As soon as the first drop of waste enters the container, it must be labeled correctly.[10] An incomplete or inaccurate label is a common and serious compliance violation.

  • Label Contents: Clearly write "Hazardous Waste" .

  • List All Components: List the full chemical name: "(2R)-4-benzyl-2-(4-fluorophenyl)morpholine" and any other solvents or reagents present in the container, with approximate percentages.[10] Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Check all applicable hazard boxes: Ignitable, Corrosive, Toxic .[6][10]

  • Provide Contact Information: Include the name of the Principal Investigator (PI) or laboratory manager, room number, and contact phone number.[10]

Waste Accumulation and Storage
  • Keep Container Closed: The hazardous waste container must remain tightly sealed at all times, except when actively adding waste.

  • Store Safely: Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[16]

  • Ensure Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Maintain Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents, as well as heat and ignition sources.[1][2]

Arranging for Disposal
  • Contact EHS: Once the container is nearly full (do not overfill) or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[16]

  • Complete Documentation: Fill out any required hazardous waste disposal forms as mandated by your institution.[16]

  • Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[16] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, which, for this compound, must be high-temperature incineration.[8][11]

G cluster_Lab In-Laboratory Procedures cluster_EHS Institutional Disposal cluster_TSDF Final Disposition A Waste Generation ((2R)-4-benzyl-2-(4-fluorophenyl)morpholine) B Step 1: Segregate Waste (Collect in dedicated Halogenated Organic Waste Container) A->B C Step 2: Label Container ('Hazardous Waste', full chemical name, all hazards checked) B->C D Step 3: Secure Storage (Closed container in secondary containment, well-ventilated area) C->D E Step 4: Request Pickup (Contact Environmental Health & Safety) D->E Container Full F Step 5: Handover to EHS (Transfer waste to authorized personnel) E->F G Transport to Licensed TSDF F->G H Final Disposal Method: High-Temperature Incineration G->H

Caption: Disposal workflow for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine.

Emergency Procedures: Spill Management

Immediate and appropriate action is required in the event of a spill to mitigate exposure and contamination.

Small Spills (Contained within a Chemical Fume Hood)
  • Alert Personnel: Inform others in the immediate area.[16]

  • Contain Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][16]

  • Collect Absorbent: Carefully collect the saturated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[1][16]

  • Decontaminate: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with soap and water.[16] All cleaning materials must also be disposed of as hazardous waste.

Large Spills (Outside a Chemical Fume Hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[16]

  • Isolate: Close the doors to the affected area to contain vapors and prevent entry.

  • Activate Emergency Systems: If available, activate the emergency alarm or pull station.

  • Contact Emergency Services: Immediately contact your institution's EHS or emergency response team and provide them with the following information:

    • Chemical Name: (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

    • Location of the spill

    • Estimated quantity

    • Any known injuries

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[16]

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental.
  • Morpholine (HSG 92, 1995) - Inchem.org.
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem.
  • Hazardous Chemical Waste | Research Safety Affairs - uthsc.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Hazardous Chemical Waste - University of Washington.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA.
  • Hazard Category Classifications for Chemical Waste - Stanford Environmental Health & Safety.
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox.
  • MORPHOLINE - MsdsDigital.com.
  • (PDF) Laboratory chemical waste: hazard classification by GHS and transport risk.
  • What are Federal and State Hazardous Waste Regulations? - Hazardous Waste Experts.
  • Safety Data Sheet - AK Scientific, Inc.
  • Hazardous Waste - Illinois EPA.
  • Classification of hazardous waste | Safety Services - UCL – University College London.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
  • Safety Data Sheet: Morpholine - Carl ROTH.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Safety Data Sheet - CDN Isotopes.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals - Benchchem.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • SAFETY DATA SHEET - TCI Chemicals.
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